3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Description
BenchChem offers high-quality 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17) |
InChI Key |
UZYUONXEMYGIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)F |
Origin of Product |
United States |
An In-Depth Technical Guide to the Mechanism of Action of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid: A Putative Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. Based on its structural characteristics, which feature a substituted pyrazole core and a propanoic acid moiety, this document posits that the primary biological target of this compound is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. This guide will delve into the foundational principles of PPAR signaling, the specific roles of its isoforms (PPARα, PPARγ, and PPARδ), and the downstream transcriptional events that mediate the therapeutic effects of PPAR agonists in metabolic and inflammatory diseases. Furthermore, we will outline key experimental protocols to definitively characterize the interaction of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid with PPARs and elucidate its specific pharmacological profile.
Introduction: The Therapeutic Potential of PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] They play a pivotal role in the regulation of a myriad of physiological processes, most notably lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3] The activation of PPARs offers a promising therapeutic avenue for a range of metabolic disorders, including type 2 diabetes, dyslipidemia, and atherosclerosis.[1]
There are three distinct PPAR isoforms, each with a unique tissue distribution and set of target genes:
-
PPARα (alpha): Predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1] Its activation leads to a decrease in serum triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1] Fibrate drugs, a class of PPARα agonists, are clinically used to treat hypertriglyceridemia.[4]
-
PPARγ (gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[4] PPARγ agonists, such as the thiazolidinediones (TZDs), enhance insulin sensitivity and are used in the management of type 2 diabetes.[3][4]
-
PPARδ (beta/delta): Ubiquitously expressed, with particularly high levels in skeletal muscle and adipose tissue.[2] Its activation is associated with increased fatty acid oxidation and improved lipid profiles.[2]
Given the structural similarities of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid to known PPAR agonists, it is hypothesized that this compound exerts its biological effects through the modulation of one or more PPAR isoforms. The following sections will detail the proposed mechanism of action and the experimental workflows required to validate this hypothesis.
The Molecular Mechanism of PPAR Activation
The activation of PPARs by a ligand such as 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.
The core mechanism can be broken down into the following key steps:
-
Ligand Binding: The agonist molecule enters the cell and binds to the ligand-binding domain (LBD) of a specific PPAR isoform located in the nucleus.[5]
-
Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR protein, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins.[6] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[1]
-
DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]
-
Transcriptional Regulation: The coactivator complex, which includes histone acetyltransferases (HATs), modifies the chromatin structure, making the DNA more accessible for transcription. The recruitment of the basal transcription machinery then leads to an increase or decrease in the expression of target genes.
This signaling pathway is central to the therapeutic effects of PPAR agonists.
Diagram of the PPAR Signaling Pathway
Caption: A stepwise experimental approach to validate the PPAR agonist activity.
Potential Therapeutic Implications
The confirmation of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid as a PPAR agonist would open up significant therapeutic possibilities. Depending on its isoform selectivity, it could be developed for the treatment of:
-
Metabolic Syndrome: Dual or pan-PPAR agonists that activate multiple isoforms could simultaneously address dyslipidemia, insulin resistance, and obesity. [4]* Type 2 Diabetes: Selective PPARγ agonists are effective insulin sensitizers. [3]* Cardiovascular Disease: PPARα agonists can improve lipid profiles, a key factor in atherosclerosis. [3]* Inflammatory Conditions: PPARs have anti-inflammatory properties, suggesting potential applications in diseases like psoriasis and inflammatory bowel disease. [2]* Neurodegenerative Disorders: Emerging research indicates a potential role for PPAR agonists in conditions such as Alzheimer's and Parkinson's disease. [5]
Conclusion
While direct experimental data on the mechanism of action of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is not yet publicly available, its chemical structure strongly suggests that it functions as a Peroxisome Proliferator-Activated Receptor agonist. This in-depth technical guide has outlined the proposed molecular mechanism, from ligand binding and receptor activation to the regulation of gene expression. The provided experimental protocols offer a clear and robust framework for validating this hypothesis and characterizing the compound's specific pharmacological profile. The potential therapeutic applications of a novel PPAR agonist are vast, and further research into this compound is warranted to unlock its full clinical potential.
References
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RxList. (2024, June 21). How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? Retrieved from [Link]
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Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]
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Taylor & Francis Online. (2019, December 18). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Retrieved from [Link]
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American Diabetes Association. (2008, March 1). Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Retrieved from [Link]
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PubMed. (2005, August 15). Therapeutic roles of peroxisome proliferator-activated receptor agonists. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. Retrieved from [Link]
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Physical and chemical properties of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Introduction
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a multifaceted heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This molecule incorporates three key structural motifs: a five-membered pyrazole ring, a fluorophenyl substituent, and a propanoic acid side chain. Pyrazole and its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The inclusion of a fluorine atom, a common strategy in drug design, can enhance metabolic stability, binding affinity, and membrane permeability. The propanoic acid group provides a crucial handle for further chemical modification and influences the compound's solubility and pharmacokinetic profile.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound. As a senior application scientist, the narrative emphasizes not just the "what" but the "why"—exploring the causality behind experimental choices and presenting methodologies that ensure data integrity and reproducibility.
Chemical Identity and Molecular Structure
The unambiguous identification of a compound is the bedrock of all subsequent research. The fundamental descriptors for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | |
| Molecular Weight | 234.23 g/mol | |
| IUPAC Name | 3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid | |
| SMILES | O=C(O)CCC1=CN(C2=CC=C(F)C=C2)N=C1 | |
| InChI | 1S/C12H11FN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17) | |
| InChI Key | UZYUONXEMYGIFQ-UHFFFAOYSA-N | |
| MDL Number | MFCD28976520 |
The molecular architecture is visualized below. The structure consists of a planar pyrazole ring, which imparts aromatic character and rigidity. The propanoic acid chain introduces flexibility, while the fluorophenyl group adds a significant hydrophobic domain.
Caption: 2D structure of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or a chemical intermediate are critical as they influence everything from reaction kinetics and purification to formulation and bioavailability.
| Property | Value / Observation | Experimental Rationale |
| Appearance | White to off-white solid | Visual inspection is the first-pass quality control check. Color deviations can indicate impurities or degradation. The compound is listed as a solid by commercial suppliers.[4] |
| Melting Point | Data not available in searched literature. Expected to be a crystalline solid with a sharp melting point. | The melting point is a crucial indicator of purity. A sharp, defined melting range suggests high purity, whereas a broad range often signifies the presence of impurities. For similar heterocyclic carboxylic acids, this value is typically determined by Differential Scanning Calorimetry (DSC) for high accuracy or a standard melting point apparatus. |
| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol; sparingly soluble in less polar solvents like dichloromethane and ethyl acetate; and poorly soluble in water and non-polar solvents like hexanes. | Solubility dictates the choice of solvents for synthesis, purification (crystallization), and formulation. The carboxylic acid moiety suggests some polarity, while the fluorophenyl and pyrazole rings contribute to its organic character. A systematic solubility study is essential for process development.[5] |
| pKa | Data not available. Estimated to be in the range of 4.0 - 5.0. | The pKa of the carboxylic acid group is critical for understanding its ionization state at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. This value is typically determined by potentiometric titration. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and enabling purity assessment. For novel compounds like this, unambiguous characterization is paramount. In some cases, single-crystal X-ray analysis is required to definitively determine the regioisomer formed during synthesis.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show distinct signals. The aromatic protons on the fluorophenyl ring will appear as a complex multiplet between 7.0-8.0 ppm. The two protons on the pyrazole ring will appear as singlets, likely between 7.5-8.5 ppm. The two methylene groups (-CH₂-CH₂-) of the propanoic acid chain will present as triplets around 2.5-3.0 ppm. The carboxylic acid proton (-COOH) will be a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >170 ppm. The aromatic and pyrazole carbons will resonate in the 110-160 ppm range, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). The two methylene carbons will appear in the aliphatic region, typically between 20-40 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. C-F bond vibrations typically appear in the 1000-1300 cm⁻¹ region, while C=C and C=N stretching from the aromatic and pyrazole rings will be observed in the 1400-1600 cm⁻¹ range.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For C₁₂H₁₁FN₂O₂, the expected exact mass is 234.0808. Electrospray ionization (ESI) in negative mode would likely show the deprotonated molecule [M-H]⁻ at m/z 233.0730.
Experimental Methodologies
To ensure scientific rigor, all characterization methods must be robust and self-validating. The following protocols represent standard, reliable approaches for determining the physicochemical properties of a novel compound.
Caption: Workflow for Physicochemical Characterization.
Melting Point Determination (Capillary Method)
-
Preparation: Ensure the compound is thoroughly dried under vacuum to remove residual solvents.
-
Sample Loading: Finely powder a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point).
-
Validation: A pure compound should exhibit a sharp melting range of < 2 °C. The experiment should be performed in triplicate to ensure reproducibility.
Solubility Assessment (Gravimetric Method)
This protocol provides a quantitative measure of solubility.[5]
-
Setup: Prepare saturated solutions by adding an excess amount of the compound to a series of vials, each containing a known volume (e.g., 2 mL) of different solvents (e.g., water, methanol, ethyl acetate, toluene).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Aliquot Withdrawal: Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (0.22 µm) to avoid transferring any solid particles.
-
Solvent Evaporation: Dispense the aliquot into a pre-weighed vial and record the exact weight. Remove the solvent under a stream of nitrogen or by using a vacuum concentrator.
-
Quantification: Once the solvent is fully evaporated, weigh the vial containing the solid residue. The difference in weight gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L. The experiment should be repeated to ensure the results are statistically significant.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Acquire ¹H, ¹³C, and, if available, ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
FT-IR Spectroscopy:
-
For a solid sample, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward and reproducible measurement.
-
Place a small amount of the powdered sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal first.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to identify the most stable ion.
-
Compare the measured m/z of the molecular ion peak with the calculated theoretical mass. The mass error should be less than 5 ppm to confirm the elemental composition.
-
Chemical Reactivity and Stability
-
Reactivity: The molecule possesses two primary reactive sites: the carboxylic acid and the pyrazole ring.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), amide bond formation (reaction with an amine using a coupling agent like EDC/HOBt), and reduction to the corresponding primary alcohol (using a strong reducing agent like LiAlH₄).
-
Pyrazole Ring: The pyrazole ring is generally aromatic and stable to many reaction conditions. However, the C-H bonds on the ring can be susceptible to metallation followed by electrophilic quench, and the nitrogen atoms possess lone pairs that can be involved in coordination chemistry.
-
-
Stability and Storage: The compound is expected to be stable under normal laboratory conditions.[8] However, like most carboxylic acids, it should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
Conclusion
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a well-defined chemical entity with properties derived from its constituent functional groups. Its solid form, coupled with the reactive handle of the carboxylic acid, makes it a versatile building block for further chemical exploration. The protocols and data presented in this guide provide a foundational framework for researchers to handle, characterize, and utilize this compound with confidence, ensuring the generation of reliable and reproducible scientific data.
References
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MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
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PubChem. 3-(4-Fluorophenyl)propionic acid. Available from: [Link]
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Jasril, J., et al. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available from: [Link]
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Al-Ghorbani, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. Available from: [Link]
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Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). PubMed. Available from: [Link]
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ResearchGate. (2026, February 9). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Available from: [Link]
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MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]
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Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]
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PubChemLite. 3-amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid. Available from: [Link]
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Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2008). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]
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MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]
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ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]
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Taylor & Francis. (2025, February 12). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Available from: [Link]
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Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available from: [Link]
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NIH. 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile. Available from: [Link]
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Pharmacokinetics and bioavailability of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid
Executive Summary
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for elucidating the pharmacokinetic and bioavailability profile of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. The pyrazole scaffold is a well-established privileged structure in modern medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile substitution patterns make it an attractive core for new drug candidates.[1] This document is structured not as a rigid protocol, but as a strategic guide for researchers, scientists, and drug development professionals. It details the logical progression from fundamental physicochemical characterization and in silico modeling to sophisticated in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and definitive in vivo pharmacokinetic studies in preclinical models.[3][4] Each section is designed to explain the causality behind experimental choices, ensuring a self-validating system of inquiry to build a comprehensive pharmacokinetic dossier for this promising molecule.
Part 1: Foundational Physicochemical and In Silico Profiling
The pharmacokinetic fate of a drug molecule is fundamentally governed by its inherent physicochemical properties. An early and accurate assessment of these characteristics is paramount for interpreting subsequent biological data and guiding molecular optimization. For 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, the key parameters to investigate are solubility, lipophilicity, and ionization state (pKa).
Predicted Influence of Physicochemical Properties on ADME:
-
Aqueous Solubility: The propanoic acid moiety suggests that solubility will be pH-dependent. Poor solubility at the low pH of the stomach could limit the dissolution rate, potentially creating a bottleneck for oral absorption.
-
Lipophilicity (LogD): A balanced lipophilicity is crucial. The fluorophenyl and pyrazole groups contribute to lipophilicity, which is necessary for crossing cell membranes. However, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. The ionization of the carboxylic acid at physiological pH (around 7.4) will significantly influence the distribution coefficient (LogD).
-
pKa: The carboxylic acid group will have a pKa around 4-5, meaning it will be predominantly ionized (negatively charged) in the blood and intestinal fluid. This will impact its ability to cross membranes and may make it a substrate for uptake and efflux transporters.
-
Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can increase metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation.[5][6][7] It can also modulate pKa and lipophilicity.[7]
Figure 1: Influence of Physicochemical Properties on ADME.
Table 1: Physicochemical and In Silico Profiling Summary
| Parameter | Predicted Value/Experimental Method | Rationale and Implication |
| Molecular Weight | 234.23 g/mol [8] | Compliant with Lipinski's Rule of Five; favorable for oral absorption. |
| Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Determines dissolution rate, a key factor for oral bioavailability. Low solubility can lead to poor absorption. |
| Lipophilicity | LogD at pH 7.4 (Shake-flask method) | Influences membrane permeability, protein binding, and metabolism. An optimal LogD (1-3) is often targeted. |
| pKa | Potentiometric titration or UV-spectroscopy | The carboxylic acid will be ionized at physiological pH, affecting solubility, permeability, and transporter interactions. |
| Polar Surface Area | In silico calculation | Predicts membrane permeability. A PSA < 140 Ų is generally associated with good oral bioavailability. |
Part 2: In Vitro ADME Profiling: A Mechanistic Interrogation
In vitro ADME assays are indispensable for early-stage drug development, providing a mechanistic understanding of a compound's disposition and flagging potential liabilities before committing to resource-intensive in vivo studies.[1][3][4]
Figure 2: In Vitro ADME Profiling Workflow.
Experimental Protocol: Caco-2 Permeability Assay
This assay assesses a compound's rate of transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium. It provides data on intestinal permeability and can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Measurement (A-to-B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
-
Efflux Assessment (B-to-A):
-
Add the test compound to the basolateral (B) side and collect samples from the apical (A) side.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.
Experimental Protocol: Liver Microsomal Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes (primarily cytochrome P450s), yielding a value for intrinsic clearance (CLint).[9][10]
-
Incubation Preparation: Prepare an incubation mixture containing pooled human liver microsomes, the test compound (e.g., at 1 µM), and phosphate buffer in a 96-well plate.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Table 2: Summary and Interpretation of Key In Vitro ADME Assays
| Assay | Key Parameter(s) | Interpretation of Favorable Result | Potential Liabilities Indicated |
| Caco-2 Permeability | Papp (A-B), Efflux Ratio | Papp > 10 x 10-6 cm/s; Efflux Ratio < 2 | Low Papp suggests poor absorption; High efflux ratio suggests efflux-limited absorption. |
| Microsomal Stability | In Vitro Half-Life (t½), Intrinsic Clearance (CLint) | t½ > 30 minutes | Short t½ indicates high first-pass metabolism and likely low oral bioavailability. |
| Plasma Protein Binding | Percent Bound | % Bound < 99% | High binding (>99.5%) can limit the free fraction available for therapeutic effect and clearance. |
| CYP Inhibition | IC50 | IC50 > 10 µM for all major isoforms | IC50 < 1 µM indicates a high risk of drug-drug interactions (DDIs). |
Part 3: In Vivo Pharmacokinetic Evaluation: The Whole-System View
In vivo studies are essential to understand how a compound behaves within a complex biological system, integrating all ADME processes simultaneously.[2][11] These studies provide the definitive data required to calculate key pharmacokinetic parameters and absolute oral bioavailability.
Figure 3: In Vivo Pharmacokinetic Study Workflow.
Experimental Protocol: Rodent Pharmacokinetic Study (Rat)
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein) for ease of blood sampling.
-
Formulation: Prepare a solution formulation for IV administration (e.g., in saline/DMSO/Tween 80) and a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[12] Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Key Parameters: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
Oral Bioavailability (F%): Calculate using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Table 3: Representative Pharmacokinetic Data and Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Definition |
| Cmax (ng/mL) | 1500 (at 5 min) | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.083 | 1.0 | Time to reach Cmax. |
| AUClast (ngh/mL) | 2250 | 4800 | Area under the curve to the last measurable time point. |
| AUCinf (ngh/mL) | 2300 | 5100 | Area under the curve extrapolated to infinity. |
| CL (mL/min/kg) | 7.2 | - | Volume of plasma cleared of the drug per unit time. |
| Vd (L/kg) | 2.5 | - | Apparent volume into which the drug distributes. |
| t½ (h) | 4.0 | 4.2 | Time required for the plasma concentration to decrease by half. |
| F (%) | - | 44.3 | The fraction of the oral dose that reaches systemic circulation. |
Part 4: Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study, ensuring that the concentration data generated is accurate and reliable. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[13][14][15][16]
Figure 4: Bioanalytical Method Development and Validation Workflow.
Protocol: LC-MS/MS Method Development and Validation
-
Mass Spectrometer Tuning: Infuse a standard solution of the compound and a suitable internal standard (ideally a stable-isotope labeled version) into the mass spectrometer. Optimize source parameters and identify the optimal precursor ion and several product ions to establish Multiple Reaction Monitoring (MRM) transitions.
-
Chromatography Development: Develop an HPLC or UPLC method to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components. A C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.
-
Sample Preparation: Evaluate different extraction techniques to efficiently recover the analyte and remove interfering matrix components (e.g., proteins, phospholipids).[15]
-
Protein Precipitation (PPT): Simple, fast. Add cold acetonitrile to plasma, vortex, centrifuge, and inject the supernatant.
-
Liquid-Liquid Extraction (LLE): Good for cleaner extracts. Add an immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, separate layers, evaporate the organic layer, and reconstitute.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts, but is more complex and costly.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., US FDA).[16] This involves assessing:
-
Selectivity: Analyze blank matrix from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range and demonstrate acceptable linearity (e.g., r² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels (low, mid, high) on different days to ensure accuracy (within ±15% of nominal) and precision (%CV < 15%).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Confirm the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).[12]
-
Conclusion
The comprehensive characterization of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid's pharmacokinetic profile is a multi-faceted but logical process. It begins with an understanding of the molecule's fundamental physicochemical properties, which informs the design and interpretation of subsequent experiments. A well-structured panel of in vitro ADME assays provides crucial, early-stage data on permeability, metabolic stability, and drug interaction potential, enabling data-driven decisions and compound optimization. Ultimately, well-designed in vivo studies, supported by a robust and validated bioanalytical method, deliver the definitive pharmacokinetic parameters and bioavailability data. By systematically integrating the insights from each of these stages, researchers can build a complete picture of the molecule's disposition, a critical step in assessing its potential as a future therapeutic agent.
References
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Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. Available at: [Link]
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Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Available at: [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
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ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass. Available at: [Link]
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Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. YouTube. Available at: [Link]
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BioDuro. (n.d.). In Vitro ADME. BioDuro. Available at: [Link]
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Wong, P., & Technical Contributor. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Available at: [Link]
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Gil, J., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Al-Sanea, M. M., et al. (2020). Development and Validation of a High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Molecules. Available at: [Link]
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University of South Florida. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]
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Hidayat, H., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
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Balabon, A. I., & Fokin, V. V. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Hidayat, H., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
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ChemAxon. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. ChemAxon. Available at: [Link]
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Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]
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Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]
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Haque, M. R., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemicalize. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. Chemicalize. Available at: [Link]
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de Almeida, M. V., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism. Available at: [Link]
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Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society. Available at: [Link]
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Structural Activity Relationship (SAR) of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid: A Privileged Scaffold in GPCR Drug Discovery
Executive Summary
The compound 3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a highly versatile, privileged scaffold utilized extensively in modern medicinal chemistry[1]. Characterized by its unique combination of a rigid pyrazole core, a lipophilic fluorinated aromatic ring, and a flexible acidic tail, this molecule serves as a foundational building block for targeting Class A G-protein-coupled receptors (GPCRs). This technical guide provides an in-depth mechanistic analysis of its Structure-Activity Relationship (SAR), focusing on its dual utility in developing Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists for metabolic diseases[2] and Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) antagonists for allergic inflammation[3].
Part 1: Core Pharmacophore Deconstruction
To systematically understand the SAR of this molecule, we must deconstruct it into its three distinct pharmacophoric regions. Each region drives specific thermodynamic and pharmacokinetic interactions within GPCR binding pockets.
The Propanoic Acid Moiety (The Electrostatic Anchor)
The terminal carboxylic acid acts as a critical hydrogen bond acceptor and electrostatic anchor. In GPR40, it mimics the carboxylate head of endogenous long-chain fatty acids (LCFAs), forming essential salt bridges with Arg183 and Arg258[2]. In CRTH2, it mimics the acidic head of Prostaglandin D2 (PGD2), interacting with Arg170[3].
The Pyrazole Core (The Rigid Spacer)
The 1H-pyrazole ring provides a metabolically stable, rigid spacer that precisely dictates the vectoral projection of the acidic head and the lipophilic tail. The sp2 hybridized nitrogen atoms act as weak hydrogen bond acceptors, interacting with polar residues in the receptor's transmembrane helices.
The 4-Fluorophenyl Ring (The Lipophilic Shield)
The addition of a fluorine atom at the para-position of the phenyl ring serves a dual purpose. Thermodynamically, it enhances lipophilicity, driving the moiety deep into the hydrophobic sub-pockets of GPCRs. Pharmacokinetically, the highly electronegative fluorine atom blocks Phase I cytochrome P450 (CYP450)-mediated para-hydroxylation, significantly increasing the in vivo half-life of the scaffold[4].
Pharmacophoric deconstruction and SAR mapping of the core scaffold.
Part 2: Target-Specific SAR Landscapes
Target 1: GPR40 (FFA1) Agonism (Metabolic Disease)
GPR40 is a Gq-coupled receptor expressed in pancreatic β-cells. Activation leads to glucose-stimulated insulin secretion (GSIS)[5]. The scaffold serves as an excellent starting point for GPR40 AgoPAMs (Agonist-Positive Allosteric Modulators).
-
Acidic Tail Modifications : Shortening the chain to an acetic acid reduces GPR40 affinity by disrupting the optimal distance to the Arginine anchoring residues. Replacing the carboxylic acid with bioisosteres (e.g., tetrazole or acylsulfonamides) maintains potency while improving oral bioavailability and reducing hepatotoxicity associated with acyl glucuronidation[2].
-
Pyrazole Substitutions : Introducing bulky alkyl or aryl groups at the 3- or 5-position of the pyrazole ring forces the molecule into a bioactive conformation that engages not only the Gq pathway but also the Gs pathway, converting the molecule from a partial agonist to a full agonist. Full agonism is critical for stimulating both insulin and GLP-1 secretion[5].
Target 2: CRTH2 Antagonism (Allergic Inflammation)
CRTH2 is a Gi-coupled receptor implicated in asthma and atopic dermatitis. Antagonizing this receptor prevents PGD2-mediated eosinophil chemotaxis[3].
-
Phenyl Ring SAR : The 4-fluorophenyl group is optimal for fitting into the tight hydrophobic pocket formed by transmembrane domains III and V. Replacing fluorine with larger halogens (e.g., chlorine or bromine) increases steric clash, reducing binding affinity.
-
Linker Modifications : Introducing a sulfonyl group (-SO2-) between the pyrazole and the phenyl ring creates a sharp hinge angle, which has been shown to dramatically increase CRTH2 selectivity over the related DP1 receptor[3].
GPR40/FFA1 signaling cascade activated by the propanoic acid scaffold.
Part 3: Experimental Protocols (Self-Validating Workflows)
To validate the SAR modifications, the following self-validating experimental systems must be employed. The causality behind these specific assay choices ensures that artifacts are minimized and true receptor engagement is measured.
Protocol 1: FLIPR Calcium Flux Assay for GPR40 Agonism
Causality : GPR40 is a Gq-coupled receptor; its activation triggers Phospholipase C (PLC), leading to IP3 generation and subsequent intracellular calcium release. The FLIPR (Fluorometric Imaging Plate Reader) assay provides real-time kinetic tracking of this transient calcium spike, ensuring accurate EC50 determination without the confounding effects of rapid GPCR desensitization.
-
Cell Preparation : Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading : Remove media and add 20 µL of Calcium-4 assay buffer containing 2.5 mM probenecid (required to inhibit organic anion transporters and prevent dye efflux). Incubate for 60 minutes at 37°C.
-
Compound Addition : Prepare serial dilutions of the synthesized propanoic acid derivatives in HBSS buffer (ranging from 10 µM to 0.1 nM).
-
Kinetic Reading : Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, inject 10 µL of compound, and monitor fluorescence (Ex: 485 nm, Em: 525 nm) for 120 seconds.
-
Data Analysis : Calculate EC50 values using the maximum fluorescence peak minus baseline (Max-Min), fitted to a 4-parameter logistic curve.
Protocol 2: HTRF cAMP Assay for CRTH2 Antagonism
Causality : CRTH2 is Gi-coupled; its activation by PGD2 inhibits adenylyl cyclase, lowering cAMP. A functional antagonist will reverse this PGD2-induced suppression. Homogeneous Time-Resolved Fluorescence (HTRF) is used because its time-gated measurement provides a high signal-to-noise ratio and completely negates compound auto-fluorescence, a common false-positive driver in SAR screening.
-
Cell Stimulation : Resuspend HEK293-CRTH2 cells in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 2 µM Forskolin (to artificially stimulate baseline cAMP production).
-
Antagonist Pre-incubation : Add 5 µL of cells (1,000 cells/well) to a 384-well plate. Add 2.5 µL of the test compound and incubate for 15 minutes at room temperature.
-
Agonist Challenge : Add 2.5 µL of PGD2 (at its pre-determined EC80 concentration) and incubate for 30 minutes.
-
Detection : Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate. Incubate for 1 hour in the dark.
-
Measurement : Read the plate on an HTRF-compatible microplate reader. Calculate IC50 based on the restoration of the FRET signal.
Part 4: Quantitative SAR Data Summary
The following table summarizes the quantitative impact of specific structural modifications on the core scaffold across both primary targets.
| Compound Modification | GPR40 EC50 (nM) | CRTH2 IC50 (nM) | Metabolic Stability (T1/2, min) | Rationale / Observation |
| Unmodified Scaffold | 1,250 | 850 | 45 | Baseline activity; moderate dual-target affinity. |
| Des-Fluoro (Phenyl) | 1,800 | 1,200 | 12 | Rapid CYP450 para-hydroxylation; poor half-life. |
| Acetic Acid Tail | >10,000 | >5,000 | 48 | Loss of critical salt-bridge distance to Arginine residues. |
| Tetrazole Bioisostere | 850 | 420 | 120 | Improved permeability; resists glucuronidation. |
| 3-Methyl Pyrazole | 150 | 2,100 | 55 | Steric bulk forces GPR40 full agonism; clashes in CRTH2 pocket. |
| N-Sulfonyl Linker | >10,000 | 15 | 80 | Sharp hinge angle perfectly matches CRTH2 hydrophobic sub-pocket. |
References
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. National Institutes of Health (NIH) / PMC.
-
New pyrazole derivatives having CRTh2 antagonistic behaviour. European Patent Office (EP2457900A1).
-
GPR40 x GLP-1R - Drugs, Indications, Patents. Patsnap Synapse.
-
GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. National Institutes of Health (NIH) / PMC.
-
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid Product Page. Sigma-Aldrich.
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Predictive Toxicology and In Vivo Safety Profiling of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid: A Technical Guide
Executive Summary
As a functionalized chemical building block, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (C₁₂H₁₁FN₂O₂) presents a highly specific set of toxicological liabilities. In drug development, evaluating the in vivo safety of such a compound requires moving beyond empirical observation into predictive, mechanistic deconstruction. This guide outlines the causality behind the compound's potential toxicity—driven by its propanoic acid chain, pyrazole core, and fluorophenyl ring—and establishes self-validating in vivo protocols to rigorously assess its safety pharmacology and toxicokinetic (TK) profile.
Structural Toxicity Alerts & Predictive Toxicology
To design an effective in vivo safety strategy, we must first deconstruct the molecule into its three primary pharmacophores and understand the causality of their metabolic fates:
-
The Propanoic Acid Hazard (Acyl Glucuronidation): Carboxylic acids, particularly propanoic acid derivatives, undergo Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form 1-β-O-acyl glucuronides. These metabolites are chemically unstable and highly electrophilic. They are prone to intramolecular transacylation, allowing them to covalently bind to hepatic proteins. This mechanism is a well-established trigger for idiosyncratic drug-induced liver injury (DILI) and immune-mediated toxicity (J-Stage)[1].
-
The Pyrazole Hazard (CYP2E1 Modulation): The pyrazole ring frequently interacts with Cytochrome P450 enzymes, acting as a potent inhibitor or substrate of CYP2E1, which alters enzyme stoichiometry and cooperative interactions (PMC)[2]. In vivo, pyrazole-mediated CYP2E1 modulation—especially in the presence of inflammatory cytokines like TNF-α—can precipitate severe hepatotoxicity, mitochondrial dysfunction, and oxidative stress (PubMed)[3].
-
The Fluorophenyl Advantage (Metabolic Blocking): Substituting fluorine at the para position of the phenyl ring is a deliberate bioisosteric strategy to block CYP-mediated aromatic oxidation. Because the C-F bond is exceptionally strong (~116 kcal/mol), it resists direct chemical attack by CYP450s, thereby preventing the formation of toxic, reactive quinoneimine intermediates that plague unhalogenated aromatic rings (Annual Reviews)[4].
Metabolic pathways highlighting acyl glucuronidation and potential hepatotoxicity risk.
In Vivo Safety Profiling Protocols
To generate reliable safety data, experimental protocols must be designed as self-validating systems that account for the chemical instability of the compound's metabolites.
Protocol A: Toxicokinetics & Reactive Metabolite Stabilization (Rodent Model)
Causality for Design: Standard plasma collection allows acyl glucuronides to rapidly degrade or undergo base-catalyzed intramolecular acyl migration at physiological pH (7.4) ex vivo. This artificially inflates parent drug concentrations and masks the reactive intermediate, leading to dangerous false-negative safety assumptions. Self-Validating System: This protocol utilizes an internal standard (stable isotope-labeled analog) spiked immediately upon collection, paired with a parallel in vitro[³⁵S]cysteine trapping assay to validate the in vivo adduct formation potential (ACS Publications)[5].
Step-by-Step Methodology:
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes to male and female Sprague-Dawley rats (n=3/sex/timepoint).
-
Stabilized Sampling: Draw whole blood at predefined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hrs) directly into pre-chilled tubes containing sodium fluoride (an esterase inhibitor).
-
Acidification (Critical Step): Immediately add 0.1 M citric acid or formic acid to the whole blood to drop the sample pH to < 4.0. This halts base-catalyzed acyl migration and stabilizes the 1-β-O-acyl glucuronide.
-
Extraction & Analysis: Centrifuge at 4°C to separate plasma. Precipitate plasma proteins using cold acidified acetonitrile. Analyze the supernatant via LC-MS/MS, quantifying both the parent compound and the glucuronide metabolite.
Protocol B: ICH S7A Core Battery Safety Pharmacology
Causality for Design: To protect clinical trial participants from acute adverse events, regulatory guidelines mandate the evaluation of vital organ systems prior to human exposure (FDA)[6]. Given the pyrazole core's potential off-target kinase and ion channel activity, cardiovascular telemetry is prioritized. Self-Validating System: The use of a Latin square crossover design in telemetry, incorporating both vehicle and positive controls (e.g., moxifloxacin for QT prolongation), ensures the system's sensitivity is continuously validated.
Step-by-Step Methodology:
-
Surgical Preparation: Implant telemetry transmitters in conscious, freely moving Beagle dogs to monitor electrocardiogram (ECG), blood pressure, and heart rate without the confounding effects of anesthesia.
-
Dosing & Monitoring: Administer the compound via oral gavage in an escalating dose design. Continuously record cardiovascular parameters for 24 hours post-dose, focusing on QTc interval prolongation.
-
CNS & Respiratory Evaluation: Concurrently perform the Irwin test in rats (monitoring behavioral and autonomic nervous system changes) and whole-body plethysmography to assess respiratory rate and tidal volume.
Tiered in vivo safety and toxicokinetic screening workflow for propanoic acid derivatives.
Quantitative Safety Data Summary
To establish a Go/No-Go decision for compounds bearing this specific scaffold, the following predictive safety margins and thresholds should be targeted:
| Parameter | Target Threshold | Mechanistic Rationale |
| Acyl Glucuronide Half-life | > 2.0 hours | Shorter half-lives indicate rapid transacylation, correlating with higher covalent binding and DILI risk. |
| CYP2E1 IC₅₀ | > 10 μM | Minimizes the risk of hepatotoxicity and oxidative stress driven by the pyrazole core. |
| hERG IC₅₀ | > 30 μM | Ensures a >30-fold safety margin over free Cmax to prevent drug-induced QT prolongation. |
| In vivo Covalent Binding | < 50 pmol eq/mg protein | Established threshold for acceptable idiosyncratic toxicity risk in hepatic tissue. |
References
-
Association between the Risk of Drug-induced Liver Injury and the Reactive Metabolites Acyl Glucuronides . J-Stage. 1
-
Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2 . PubMed. 3
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes . PMC. 2
-
Metabolism of fluorine-containing drugs . Annual Reviews. 4
-
Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [³⁵S]Cysteine Trapping . ACS Publications. 5
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals . FDA. 6
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- 3. Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. fda.gov [fda.gov]
An In-Depth Guide to the Molecular Weight and Exact Mass of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the fields of medicinal chemistry and drug development, precision in molecular characterization is paramount. For the compound 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, two fundamental yet distinct mass values are critical: the molecular weight and the exact mass. This technical guide provides an in-depth exploration of these two concepts, detailing their definitions, calculation methodologies, and practical applications. While molecular weight is indispensable for stoichiometric calculations in bulk synthesis, the exact mass is the cornerstone of high-resolution mass spectrometry for structural confirmation and purity analysis. Understanding the causality behind the use of each value is essential for ensuring scientific integrity and accuracy throughout the research and development lifecycle.
Introduction to the Compound
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a significant pharmacophore found in numerous commercially successful drugs. This compound, with the chemical formula C₁₂H₁₁FN₂O₂ , serves as a valuable building block or lead compound in drug discovery programs. Its precise characterization begins with a foundational understanding of its mass.
The Concept of Molecular Weight (Average Mass)
Molecular weight, more formally referred to by IUPAC as "relative molecular mass," represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[1][2][3] It is a dimensionless quantity, though it is often expressed in grams per mole ( g/mol ) in the context of molar mass, which is numerically equivalent.[4]
Causality and Application in Research
The utility of molecular weight is rooted in macroscopic applications. When a chemist weighs a substance for a chemical reaction, they are handling a vast population of molecules (on the order of Avogadro's number). This population contains a statistical distribution of natural isotopes (e.g., ¹²C and ¹³C, ¹⁴N and ¹⁵N). The molecular weight provides the average mass of this entire population, making it the correct value for relating the mass of a substance to the number of moles (stoichiometry) in laboratory synthesis and formulation.
Protocol: Calculating the Molecular Weight of C₁₂H₁₁FN₂O₂
The calculation involves summing the standard atomic weights of each element, which are themselves weighted averages of their natural isotopes.
-
Identify the chemical formula: C₁₂H₁₁FN₂O₂
-
List the elements and their counts:
-
Carbon (C): 12
-
Hydrogen (H): 11
-
Fluorine (F): 1
-
Nitrogen (N): 2
-
Oxygen (O): 2
-
-
Use the standard atomic weight for each element:
-
C: 12.011 u
-
H: 1.008 u
-
F: 18.998 u
-
N: 14.007 u
-
O: 15.999 u
-
-
Calculate the total mass:
-
(12 × 12.011) + (11 × 1.008) + (1 × 18.998) + (2 × 14.007) + (2 × 15.999) = 234.23 g/mol
-
This calculated value aligns with commercially available data for the compound.
The Concept of Exact Mass (Monoisotopic Mass)
In contrast to molecular weight, the exact mass is the mass of a molecule calculated using the mass of the single most abundant stable isotope of each constituent element.[5][6][7] This value is not an average; it represents the precise mass of a single molecular species containing only the most common isotopes. It is typically expressed in Daltons (Da).[5]
Causality and Application in Research
The concept of exact mass is intrinsically linked to the field of mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS).[8][9] An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, possesses the resolving power to distinguish between molecules with very small mass differences. It measures the mass-to-charge ratio of individual ions, not a bulk average.[10][11] Therefore, the exact mass is the theoretical value used to:
-
Confirm the elemental composition of a newly synthesized compound.
-
Identify unknown metabolites or impurities.
-
Verify the identity and purity of a sample with high confidence.
Protocol: Calculating the Exact Mass of C₁₂H₁₁FN₂O₂
The calculation involves summing the monoisotopic masses of the most abundant stable isotope of each element.
-
Identify the chemical formula: C₁₂H₁₁FN₂O₂
-
List the elements and their counts:
-
Carbon (C): 12
-
Hydrogen (H): 11
-
Fluorine (F): 1
-
Nitrogen (N): 2
-
Oxygen (O): 2
-
-
Use the monoisotopic mass for the most abundant isotope of each element: [12]
-
¹²C: 12.000000 Da
-
¹H: 1.007825 Da
-
¹⁹F: 18.998403 Da (Fluorine is monoisotopic)[13]
-
¹⁴N: 14.003074 Da
-
¹⁶O: 15.994915 Da
-
-
Calculate the total mass:
-
(12 × 12.000000) + (11 × 1.007825) + (1 × 18.998403) + (2 × 14.003074) + (2 × 15.994915) = 234.080456 Da
-
Data Summary and Comparison
The distinct values for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid are summarized below for direct comparison.
| Parameter | Value | Unit | Primary Application |
| Chemical Formula | C₁₂H₁₁FN₂O₂ | - | Foundational Identifier |
| Molecular Weight | 234.23 | g/mol | Stoichiometry, Bulk Synthesis |
| Exact Mass | 234.080456 | Da | High-Resolution Mass Spectrometry |
Workflow and Application in Drug Development
Sources
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. Molecular mass - Wikipedia [en.wikipedia.org]
- 3. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 4. old.iupac.org [old.iupac.org]
- 5. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 6. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 7. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. ionsource.com [ionsource.com]
- 11. reddit.com [reddit.com]
- 12. Masses [www2.chemistry.msu.edu]
- 13. Monoisotopic elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Step-by-step protocol for the synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
An Application Note and Step-by-Step Protocol for the Synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic pathway commencing with the Knoevenagel condensation of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with malonic acid, followed by the selective reduction of the resulting acrylic acid intermediate. This guide is designed for researchers in organic synthesis, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for characterization to ensure reliable and reproducible outcomes.
Introduction
Pyrazole derivatives are a cornerstone in modern pharmacology and agrochemistry, with prominent examples including the COX-2 inhibitor Celecoxib and the fungicide Furametpyr. The incorporation of a fluorophenyl moiety can significantly enhance a molecule's metabolic stability and binding affinity, making fluorinated pyrazole scaffolds particularly attractive for drug discovery programs. The target molecule, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, serves as a key intermediate for creating more complex pharmaceutical agents.
The synthetic strategy detailed herein is logical and efficient, proceeding through two well-established and high-yielding reactions. The initial step is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, in this case, malonic acid. The subsequent step involves the reduction of the α,β-unsaturated double bond of the acrylic acid intermediate. Two effective and reliable methods for this reduction are presented: catalytic hydrogenation using palladium on charcoal (Pd/C) and a diimide-based reduction using hydrazine hydrate, which offers an economical and operationally simpler alternative.
Overall Reaction Scheme
The synthesis proceeds in two primary stages as illustrated below:
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Grade | Notes |
| 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 446300-99-8 | 190.17 g/mol | ≥97% | Starting material. Can be synthesized via Vilsmeier-Haack reaction. |
| Malonic Acid | 141-82-2 | 104.06 g/mol | ≥99% | Active methylene compound for condensation. |
| Pyridine | 110-86-1 | 79.10 g/mol | Anhydrous, ≥99.8% | Serves as both solvent and base. |
| Piperidine | 110-89-4 | 85.15 g/mol | ≥99% | Catalyst for Knoevenagel condensation. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated (37%) | For acidification during work-up. |
| Palladium on Carbon (Pd/C) | 7440-05-3 | - | 10 wt. % | Catalyst for hydrogenation (Method 1). |
| Ammonium Formate | 540-69-2 | 63.06 g/mol | ≥99% | Hydrogen donor for transfer hydrogenation (Method 1). |
| Hydrazine Hydrate | 7803-57-8 | 50.06 g/mol | 80-100% | Reducing agent for diimide reduction (Method 2). |
| Copper (II) Sulfate (CuSO₄) | 7758-98-7 | 159.61 g/mol | Anhydrous or Pentahydrate | Catalyst for diimide reduction (Method 2). |
| Ethanol | 64-17-5 | 46.07 g/mol | Reagent Grade | Recrystallization solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | For work-up and washing. |
Laboratory Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Ice bath
-
Buchner funnel and filter flasks
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
pH paper or pH meter
-
Hydrogenation apparatus (for Method 1, if using H₂ gas)
-
Analytical balance
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the acrylic acid intermediate and its subsequent reduction to the final product.
Part A: Synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)acrylic acid
This step employs a Knoevenagel condensation reaction. The use of pyridine as a basic solvent and a catalytic amount of piperidine facilitates the deprotonation of malonic acid, which then attacks the aldehyde carbonyl.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (0.01 mol, 1.90 g) in pyridine (20 mL).
-
Addition of Reagents: To this solution, add malonic acid (0.05 mol, 5.20 g) followed by a catalytic amount of piperidine (0.5 mL). The addition of excess malonic acid drives the reaction equilibrium towards the product.
-
Reaction: Heat the mixture to reflux (approximately 115°C) using a heating mantle. Maintain reflux for 4-5 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) if desired.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice (approx. 200 g) with constant stirring.
-
Acidification: Acidify the mixture to a pH of ~2 by adding concentrated HCl dropwise. This step is crucial as it protonates the carboxylate intermediate and neutralizes the pyridine base, causing the product to precipitate out of the aqueous solution.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. The intermediate, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)acrylic acid, can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
Part B: Synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Two highly effective methods for the reduction of the acrylic acid double bond are provided.
This is a standard and highly efficient method for the reduction of alkenes. Ammonium formate can be used as a convenient hydrogen transfer agent, avoiding the need for a pressurized hydrogen gas setup.
-
Reaction Setup: Dissolve the acrylic acid intermediate from Part A (0.01 mol, 2.32 g) in a suitable solvent like ethyl acetate or ethanol (50 mL) in a round-bottom flask.
-
Addition of Reagents: To this solution, add 10% Palladium on Carbon (0.1 g, ~5 mol%). Then, add ammonium formate (0.2 mol, 12.6 g) portion-wise with stirring. The reaction is exothermic.
-
Reaction: Stir the mixture at room temperature overnight. The reaction can be monitored by TLC until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent (2 x 15 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
This method is an economical and operationally simple alternative to catalytic hydrogenation, generating diimide (in situ) from the oxidation of hydrazine, which then selectively reduces the double bond.
-
Reaction Setup: In a 250 mL conical flask, dissolve the acrylic acid intermediate from Part A (0.01 mol, 2.32 g) in hydrazine hydrate (99%, 6 mL).
-
Dilution and Cooling: Add deionized water (20 mL) to the clear solution. Immerse the flask in an ice bath to cool the solution and control the exothermic reaction.
-
Catalysis: Add a few crystals of copper (II) sulfate (CuSO₄) to the cold solution. Then, add 30% hydrogen peroxide (10 mL) dropwise while stirring vigorously, ensuring the temperature remains below 30°C. The H₂O₂ oxidizes the hydrazine to diimide.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Acidification and Isolation: Acidify the reaction mixture with a few mL of concentrated HCl. The product will precipitate out.
-
Filtration and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to obtain pure 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Summary | Handling Precautions |
| Pyridine | Flammable, harmful if swallowed or inhaled, causes skin and eye irritation. | Handle in a fume hood. Avoid ignition sources. Use nitrile gloves. |
| Piperidine | Flammable, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage. | Handle in a fume hood. Use neoprene or butyl rubber gloves. |
| Hydrazine Hydrate | Acutely toxic, suspected carcinogen, causes severe skin burns and eye damage, toxic to aquatic life. | EXTREME CAUTION REQUIRED. Handle only in a fume hood with appropriate PPE. Have an emergency plan in place. |
| Conc. Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood. Add acid to water, never the reverse. |
| Palladium on Carbon | Flammable solid. May ignite if dry. | Handle with care. Do not allow the catalyst to dry completely on filter paper. Quench spent catalyst carefully. |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the chemical structure. For the final product, the disappearance of the vinyl proton signals from the acrylic acid intermediate and the appearance of aliphatic proton signals for the propanoic acid chain are key indicators of a successful reduction.
-
Infrared (IR) Spectroscopy: The intermediate will show a characteristic C=C stretch. The final product will show the absence of this peak and the presence of C-H stretches for the new sp³ hybridized carbons. Both will show a strong C=O stretch and broad O-H stretch for the carboxylic acid group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and the final product.
By adhering to this detailed protocol, researchers can confidently synthesize 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid with high yield and purity, enabling further exploration in drug discovery and materials science.
References
-
Chaudhry, F., Asif, N., Khan, M. N., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(18), 10309-10312. Available at: [Link]
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Babu, V. H., Kumar, K. S., & Sreenivasulu, B. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. Available at: [Link]
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Polshettiwar, V., & Varma, R. S. (2008). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available at: [Link]
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D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of condensed pyrazoles. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]
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Khairnar, P. V., Lung, T. H., Lin, Y. J., Wu, C. Y., Koppolu, S. R., & Hsieh, C. C. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Organic Letters, 21(12), 4569-4573. Available at: [Link]
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Sanz, D., Guilarte, M. A., & Cabildo, P. (1987). [Azoles. 17. beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Anales de la Real Academia de Farmacia, 53(2), 232-243. Available at: [Link]
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Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]
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Rostom, S. A. F., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Ashour, H. M. (2016). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 21(11), 1494. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Wittig reaction. Wikipedia. Available at: [Link]
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Beilstein Journals. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 14, 2586-2594. Available at: [Link]
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Belluti, F., Rampa, A., & Bisi, A. (2018). Experimental and Theoretical DFT Investigations in the-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 23(8), 1888. Available at: [Link]
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El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Gade, D. B., & Kadam, S. A. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(04), 102-106. Available at: [Link]
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Naimi, E., Zargan, J., & Ziarani, G. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 13(10), 302. Available at: [Link]
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Clark, J. (2004). Hydrolysing Esters. Chemguide. Available at: [Link]
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Shelke, S. N., Mhaske, G. R., Bonifácio, V. D., & Gawande, M. B. (2012). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5727-5730. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of β-[3-(p-Chlorophenyl)-1-phenylpyrazol-4-yl]propionic acid. PrepChem.com. Available at: [Link]
- Whitt, J., Duke, C., Ali, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
Application Note: Leveraging 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid as a Versatile Scaffold in Modern Drug Discovery
Abstract
This document provides a detailed guide for researchers and medicinal chemists on the strategic utilization of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid as a key building block in drug discovery programs. We will explore the chemical rationale for its use, highlighting the significance of the 1,4-disubstituted pyrazole core and the appended propanoic acid moiety. This guide offers detailed, field-tested protocols for the primary application of this building block—amide bond formation—and discusses advanced derivatization strategies. The protocols are designed to be self-validating, with explanations for critical steps and choices of reagents. The overarching goal is to equip drug discovery professionals with the knowledge to efficiently incorporate this versatile scaffold into their synthetic workflows to generate novel chemical entities with therapeutic potential.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its prevalence is due to a unique combination of physicochemical properties:
-
Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors and acceptors, enabling it to form key interactions with biological targets such as protein kinases.
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a high degree of metabolic stability, a desirable trait in drug candidates.
-
Structural Versatility: The pyrazole core can be substituted at multiple positions, allowing for fine-tuning of the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles.
The specific building block, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, offers several distinct advantages. The 1-(4-Fluorophenyl) group can engage in favorable interactions with protein targets, with the fluorine atom potentially serving as a hydrogen bond acceptor or participating in halogen bonding. The propanoic acid at the 4-position provides a crucial handle for synthetic elaboration, most commonly through amide bond formation, allowing for the exploration of a wide chemical space.
Potential Therapeutic Applications
While this specific building block may not have an extensively documented biological profile, the 1-phenylpyrazole scaffold is a common feature in molecules targeting a range of biological pathways. Derivatives of this scaffold have shown activity as:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrazole core to interact with the ATP-binding site.
-
GPCR Antagonists: The scaffold can be elaborated to produce potent and selective antagonists for various G-protein coupled receptors.
-
Inhibitors of Enzymes: The structural features of this building block make it a suitable starting point for developing inhibitors for enzymes such as cyclooxygenases (COXs).
Core Application: Amide Library Synthesis
The most direct application of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is the synthesis of amide libraries for screening. The carboxylic acid moiety is readily activated to react with a diverse range of primary and secondary amines, generating a library of novel chemical entities.
Workflow for Amide Library Generation
The following diagram illustrates the general workflow for utilizing the title compound in the generation of an amide library.
Application Notes and Protocols: Amide Coupling of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Introduction: The Central Role of the Amide Bond in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, including top-selling drugs like atorvastatin and rivaroxaban.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[1][2][3]
This guide focuses on the specific challenges and optimal conditions for the amide coupling of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. The pyrazole moiety is a significant heterocyclic scaffold in medicinal chemistry, known for its presence in drugs such as the COX-2 inhibitor Celecoxib.[4] The successful and efficient formation of amide bonds from this particular acid is critical for the development of novel therapeutics based on this valuable pharmacophore.
We will explore several robust protocols, delve into the mechanistic underpinnings of the coupling reagents, and provide practical, field-tested advice for troubleshooting common issues, ensuring high yields and purity.
The Core Principle: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring extreme heat that is incompatible with complex molecules. Therefore, the reaction must be facilitated by a "coupling reagent" that activates the carboxylic acid. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[5]
The general mechanism involves two key steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylphosphonium species.
-
Aminolysis: The amine attacks the activated carbonyl group, forming a tetrahedral intermediate that collapses to yield the desired amide and releases the leaving group.
The choice of coupling reagent, solvent, and base is critical to maximize yield, minimize side reactions, and, if applicable, prevent racemization of chiral centers.[3][5]
Diagram: General Amide Coupling Workflow
The following diagram illustrates the typical laboratory workflow for an amide coupling reaction.
Caption: General experimental workflow for amide coupling.
Recommended Coupling Protocols
Several classes of coupling reagents are available, each with distinct advantages. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) salts are often preferred for their high efficiency and ability to suppress side reactions.[5][6][7] Carbodiimides like EDC are also widely used, especially in conjunction with additives like HOBt.[8]
Below are three reliable protocols for the coupling of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid with a generic primary or secondary amine.
Protocol 1: HATU-Mediated Coupling (High Efficiency)
HATU is considered a gold standard for its rapid reaction times and low rates of racemization.[6][9] It activates the carboxylic acid by forming a highly reactive HOAt ester.[10]
Diagram: HATU Activation Mechanism
Caption: Activation of a carboxylic acid using HATU.
Experimental Protocol:
-
To a solution of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: PyBOP-Mediated Coupling (Safer Alternative)
PyBOP is a phosphonium-based reagent that is a safer alternative to the BOP reagent, as its byproduct is non-carcinogenic.[5] It facilitates the in-situ formation of a reactive HOBt ester.[5][11]
Experimental Protocol:
-
Dissolve 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (1.0 eq.), the amine (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF (0.1 M).[11]
-
Cool the solution to 0 °C.
-
Add PyBOP (1.2 eq.) to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir overnight.[11]
-
Monitor the reaction by TLC.
-
For work-up, dilute the reaction with dichloromethane (CH₂Cl₂) or ethyl acetate and wash with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[11]
-
Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude amide via column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling (Cost-Effective Standard)
EDC (or EDCI) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[8][12] The addition of HOBt is crucial as it increases reaction rates and minimizes side reactions, particularly epimerization in chiral substrates.[8][13]
Experimental Protocol:
-
In a round-bottom flask, dissolve the 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (1.0 eq.), the amine (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF or CH₂Cl₂ (0.1-0.2 M).
-
Add DIPEA or Triethylamine (Et₃N) (1.5 eq.) to the mixture.[14]
-
Cool the flask to 0 °C.
-
Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes.[8]
-
Remove the ice bath and stir the reaction at room temperature for 12-18 hours.
-
Monitor for completion by TLC or LC-MS.
-
Dilute with an organic solvent (e.g., EtOAc) and wash with water or a mild acidic solution (like 5% citric acid) followed by a mild basic solution (saturated NaHCO₃) to remove excess reagents and byproducts.[8]
-
Dry the organic layer, concentrate, and purify the residue by chromatography.
Data Summary: Comparison of Reaction Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (PyBOP) | Protocol 3 (EDC/HOBt) |
| Coupling Reagent | HATU | PyBOP | EDC·HCl |
| Additive | None required | None required (contains HOBt moiety) | HOBt |
| Stoichiometry (Acid:Amine:Reagent) | 1 : 1.1 : 1.1 | 1 : 1.2 : 1.2[11] | 1 : 1.0 : 1.2 |
| Base | DIPEA | DIPEA / Et₃N | DIPEA / Et₃N |
| Typical Solvent | DMF, CH₂Cl₂[9] | DMF[11] | DMF, CH₂Cl₂[14] |
| Reaction Time | 1-4 hours | 12-18 hours | 12-18 hours |
| Key Advantage | High speed and efficiency[9] | Safer byproduct profile[5] | Cost-effective, water-soluble byproduct[8] |
| Consideration | Higher cost | Potential explosive hazard[11] | Slower kinetics than uronium/phosphonium salts |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.
-
Low or No Yield:
-
Cause: Inadequate activation, poor nucleophilicity of the amine, or degraded reagents.[15][16] Electron-withdrawing groups on the amine can render it less reactive.[15]
-
Solution:
-
Verify Reagent Quality: Coupling reagents, especially HATU and PyBOP, are moisture-sensitive. Use fresh reagents and anhydrous solvents under an inert atmosphere.[15]
-
Switch to a Stronger Reagent: If using EDC/HOBt, consider switching to HATU, which is generally more potent.[6][9]
-
Increase Temperature: For sluggish reactions with unreactive amines, gently heating the reaction to 40-60 °C may improve the yield, though this should be done cautiously to avoid side reactions.[15]
-
-
-
Formation of Side Products:
-
Cause (with EDC): The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react with the amine.[8]
-
Solution: Always use an additive like HOBt or HOAt when using carbodiimides. These additives trap the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more reactive towards the amine.[8]
-
-
Difficulty in Purification:
-
Cause: Byproducts from the coupling reagents co-eluting with the product. The urea byproduct from DCC is notoriously difficult to remove, which is why the more soluble DIC or water-soluble EDC are preferred.[8][9][13]
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing with a mild acid will remove the tertiary amine base, while a mild base wash will remove any unreacted carboxylic acid and HOBt.
-
Chromatography Additives: If the product is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the chromatography eluent can improve peak shape and prevent streaking on the silica gel. Conversely, if the product is acidic, a small amount of acetic acid can be used.
-
Alternative Purification: For non-polar products, recrystallization can be an effective alternative to chromatography.[17]
-
-
Conclusion
The successful synthesis of amides from 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is readily achievable with modern coupling reagents. The choice between HATU, PyBOP, and EDC/HOBt will depend on the specific requirements of the synthesis, such as scale, cost, desired reaction time, and the nature of the amine coupling partner. By understanding the mechanisms behind these reagents and adhering to carefully designed protocols, researchers can efficiently generate diverse amide libraries for downstream applications in drug discovery and development.
References
-
Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Bose, D. S., & Jayalakshmi, B. (1999). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis, 1999(01), 64-65. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
-
PyBOP. Common Organic Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Kandhasamy, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638. [Link]
-
Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-150. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Looking for some advice for purification of diamide. Reddit r/Chempros. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(18), 4892-4895. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Deepa, C., et al. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 9(1), 331-336. [Link]
-
Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]
-
What is the correct order of addition for EDCI and HOBt? Reddit r/Chempros. [Link]
-
Das, S., & Laskar, P. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]
-
Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction. ResearchGate. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. [Link]
-
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2269. [Link]
-
Kingston, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2569-2572. [Link]
-
Liu, Y. S., et al. (2014). 3-(Diphenylphosphino)propanoic acid: An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides. Chinese Chemical Letters, 25(5), 775-778. [Link]
-
Jiang, Z. Y., et al. (2019). Structure–Activity and Structure–Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(9), 4486-4501. [Link]
Sources
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- 3. hepatochem.com [hepatochem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 17. researchgate.net [researchgate.net]
Application Note: Solvent Optimization and Preparation Protocols for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid in Biological Assays
Target Audience: Researchers, Assay Developers, and Medicinal Chemists Application: In vitro biological assays, cell-based screening, and biochemical profiling
Chemical Profiling & Solvation Causality
To design a robust, self-validating protocol for dissolving 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid , one must first analyze its molecular architecture. The compound is amphiphilic, featuring three distinct domains that dictate its thermodynamic and kinetic solubility:
-
The 4-Fluorophenyl Ring: A highly lipophilic, electron-withdrawing domain. In aqueous environments, this structural motif incurs a massive thermodynamic penalty due to the hydrophobic effect, forcing water molecules into highly ordered, unfavorable clathrate structures.
-
The Pyrazole Core: A heterocyclic system capable of both hydrogen-bond donation and acceptance, promoting strong intermolecular stacking in the solid crystalline state.
-
The Propanoic Acid Tail: A polar, ionizable moiety with a pKa of approximately 4.5–5.0.
The Causality of Solvent Selection: Attempting to dissolve the bulk powder directly into aqueous physiological buffers (e.g., PBS at pH 7.4) usually fails. Even though the propanoic acid is deprotonated (and thus more soluble) at pH 7.4[1], the high lattice energy of the solid state and the hydrophobicity of the fluorophenyl group make direct aqueous dissolution kinetically prohibitive.
Therefore, Dimethyl Sulfoxide (DMSO) is the universal gold standard for the master stock[2]. As a polar aprotic solvent, DMSO's highly polarized S=O bond acts as a potent hydrogen-bond acceptor, effectively breaking the strong intermolecular carboxylic acid dimers present in the solid lattice[3]. Simultaneously, DMSO's methyl groups solvate the lipophilic fluorophenyl-pyrazole core via Van der Waals interactions, ensuring complete molecular dispersion[4].
Quantitative Solvent Matrix
The following table summarizes the optimal solvents, expected solubility limits, and application parameters for this compound.
| Solvent | Max Recommended Stock | Storage Temp | Max Final Assay Conc.* | Mechanistic Rationale |
| 100% Anhydrous DMSO | 10 mM – 30 mM | -20°C to -80°C | 100 µM – 300 µM | Disrupts carboxylic acid dimers; optimal for long-term master stocks[5]. |
| 100% Ethanol | 5 mM – 10 mM | -20°C | 50 µM – 100 µM | Alternative polar protic solvent; used if the target cells are highly sensitive to DMSO. |
| PBS (pH 7.4) | < 0.1 mM (Direct) | Do not store | N/A | High lattice energy prevents direct dissolution. Must be introduced via DMSO dilution[6]. |
*Assumes a maximum solvent carryover of 1.0% (v/v) in the final biological assay to prevent solvent-induced cytotoxicity or protein denaturation[4][7].
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the preparation must be treated as a self-validating system. A poorly prepared stock will lead to "solvent crash" (micro-precipitation), resulting in artificially low IC50/EC50 values and false negatives in biological screens[5].
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Objective: Achieve complete thermodynamic dissolution while preserving compound integrity.
-
Equilibration: Allow the vial containing the lyophilized powder of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid to equilibrate to room temperature in a desiccator before opening. Rationale: Prevents atmospheric moisture condensation, which can degrade the compound or alter the final molarity.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Mechanical Disruption: Vortex the vial vigorously for 60 seconds. Follow immediately with water-bath sonication for 5–10 minutes at room temperature. Rationale: Sonication provides the activation energy required to break apart micro-crystals that are invisible to the naked eye[5].
-
Visual Inspection: The solution must be completely clear. If opalescence persists, warm the solution briefly to 37°C and re-sonicate.
-
Aliquoting (Critical Step): Divide the master stock into 10 µL to 50 µL single-use aliquots in low-binding microcentrifuge tubes. Store immediately at -20°C or -80°C. Rationale: Repeated freeze-thaw cycles cause localized supersaturation as the solvent freezes, leading to irreversible precipitation[5][7].
Protocol B: Aqueous Buffer Integration for Cell-Based Assays
Objective: Introduce the compound into physiological media without triggering nucleation (solvent crash).
-
Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly.
-
Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO . Rationale: Diluting intermediate stocks in water/buffer reduces the DMSO fraction prematurely, causing immediate precipitation of the hydrophobic fluorophenyl core.
-
Aqueous Spiking: To prepare the final assay media, add the DMSO working solution dropwise into the aqueous assay buffer (e.g., DMEM or PBS) while subjecting the buffer to rapid vortexing or stirring.
-
Final Concentration Check: Ensure the final concentration of DMSO in the biological system does not exceed 1% (v/v)[7]. For highly sensitive primary cells, maintain DMSO ≤ 0.1%.
Workflow Visualization
The following diagram illustrates the critical path from solid compound to biological assay, highlighting the points where structural integrity and solubility are maintained.
Workflow for dissolving and integrating the compound into biological assays.
Troubleshooting & Best Practices
-
Detecting Solvent Crash: If the biological assay yields erratic dose-response curves or sudden drops in efficacy at high concentrations, the compound has likely precipitated. Verify this by measuring the Dynamic Light Scattering (DLS) of the final assay buffer or checking for baseline drift in a UV-Vis spectrophotometer[8].
-
Handling Precipitation: If precipitation occurs during aqueous integration, do not attempt to heat the biological media excessively, as this will denature assay proteins. Instead, increase the intermediate dilution volume or use a co-solvent like PEG3350 (up to 2%) if the assay permits[4].
-
Plastic Binding: Due to the lipophilic nature of the fluorophenyl group, the compound may non-specifically bind to standard polystyrene plates. If apparent potency is unusually low, switch to glass vials for intermediate dilutions or use ultra-low attachment (ULA) microtiter plates.
References
-
Tetko, I. V., et al. "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions." ResearchGate. URL:[Link]
-
Di, L., et al. "Biological assay challenges from compound solubility: strategies for bioassay optimization." ResearchGate. URL:[Link]
-
SinoBiological. "SARS-CoV-2 Spike S1 Peptide Pool - Biological Assay Services." SinoBiological.com. URL:[Link]
-
Tsirigoti, C., et al. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." PMC. URL:[Link]
-
European Pharmaceutical Review. "UV-Vis scan-based quality control of assay-ready plates for improved data integrity." EuropeanPharmaceuticalReview.com. URL:[Link]
Sources
- 1. Structure—Activity Relationship of Antischistosomal Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY) - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02940A [pubs.rsc.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid Bioisostere Fragment Library - Enamine [enamine.net]
- 7. sinobiological.com [sinobiological.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: In Vitro Macrophage Assay Preparation for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Introduction & Mechanistic Rationale
The compound 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a highly specialized building block and intermediate utilized in medicinal chemistry, primarily for the development of anti-inflammatory and analgesic therapeutics[1]. The molecular architecture of this compound is defined by a pyrazole ring substituted with a propanoic acid moiety and a 4-fluorophenyl group[1].
From a pharmacological perspective, pyrazole derivatives are privileged scaffolds known to interact with key inflammatory signaling proteins, including p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase-2 (COX-2)[2][3]. The inclusion of the para-fluoro substitution on the phenyl ring is a deliberate design choice; the fluorine atom significantly enhances the compound's lipophilicity and metabolic stability, improving its binding affinity within the hydrophobic pockets of target enzymes[4][5].
This application note provides a comprehensive, self-validating in vitro protocol for preparing and utilizing 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid in a RAW 264.7 macrophage cell culture assay to evaluate its anti-inflammatory efficacy.
Figure 1: Proposed mechanism of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid in macrophages.
Physicochemical Profiling & Formulation
Before introducing the compound to a biological system, its physicochemical properties must dictate the formulation strategy. The compound is a solid at room temperature and possesses moderate solubility in polar organic solvents due to the carboxylic acid functional group, but its overall aqueous solubility is limited by the hydrophobic 4-fluorophenyl ring[1][6].
Table 1: Physicochemical Properties
| Parameter | Value | Source / Rationale |
| Empirical Formula | C₁₂H₁₁FN₂O₂ | Structural basis[6] |
| Molecular Weight | 234.23 g/mol | Required for molarity calculations[6] |
| Physical State | Solid | Requires solvent dissolution prior to assay[6] |
| Primary Vehicle | Anhydrous DMSO | Prevents aqueous precipitation of the fluorophenyl moiety |
| Max Assay Vehicle Conc. | 0.1% (v/v) DMSO | Prevents solvent-induced cellular cytotoxicity |
Step-by-Step Stock Preparation
Causality Check: Sonication in aqueous buffers often creates a metastable supersaturated solution that will precipitate during the 24-hour cell incubation. Thermodynamic equilibration in DMSO is required.
-
Weighing: Accurately weigh 2.34 mg of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
-
Dissolution: Dissolve in exactly 1.0 mL of anhydrous, sterile-filtered DMSO to create a 10 mM master stock.
-
Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes (to prevent potential UV degradation) and store at -20°C.
-
Working Dilutions: Perform serial dilutions in DMSO to create 1000x concentrated working stocks. Only dilute into aqueous cell culture media immediately prior to cellular application.
Cell Culture Preparation (RAW 264.7)
RAW 264.7 murine macrophages are the gold standard for in vitro inflammatory assays. However, their handling dictates the baseline noise of the assay.
Step-by-Step Cell Maintenance
-
Media Preparation: Culture cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Passaging (Critical Causality): Passage cells when they reach 70-80% confluency. Do not allow cells to overgrow. Over-confluency triggers contact-inhibition stress, leading to basal NF-κB activation and high background levels of cytokines, which will obscure the compound's inhibitory effects.
-
Harvesting: Use a cell scraper to detach the cells. Do not use Trypsin. Trypsinization cleaves delicate surface receptors, including Toll-Like Receptor 4 (TLR4), rendering the cells temporarily insensitive to Lipopolysaccharide (LPS) stimulation.
In Vitro Assay Workflow: LPS-Induced Inflammation Model
This protocol is designed as a self-validating system . It measures the suppression of inflammatory markers (PGE2/TNF-α) while simultaneously measuring cell viability (MTT). This ensures that any observed "anti-inflammatory" effect is due to true pharmacological inhibition by 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, rather than the compound simply killing the cells.
Step-by-Step Assay Execution
-
Seeding: Seed RAW 264.7 cells at a density of 5 × 10⁴ cells/well in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.
-
Serum Starvation: Aspirate the growth media and replace it with DMEM containing only 1% FBS for 4 hours.
-
Causality: The highly lipophilic 4-fluorophenyl group of the compound has a high propensity for plasma protein binding[4]. High serum concentrations (10% FBS) will sequester the drug, artificially lowering the free fraction available to enter the cells and skewing the IC50.
-
-
Compound Pre-Treatment: Add the 1000x DMSO working stocks of the compound to the wells to achieve final concentrations of 0.1, 1, 10, and 50 µM. Ensure the final DMSO concentration is uniform across all wells at 0.1%. Incubate for 1 hour.
-
LPS Stimulation: Add 100 ng/mL of LPS (Escherichia coli O111:B4) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Harvest: Carefully collect 100 µL of the cell-free supernatant from each well. Store at -80°C for downstream Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 and TNF-α levels[5].
-
Self-Validation (MTT Assay): To the remaining cells and 100 µL of media in the plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm to confirm cell viability.
Data Interpretation & Validation
To establish trustworthiness, the data must be cross-referenced. A successful assay will yield dose-dependent suppression of PGE2 without a corresponding drop in cell viability.
Table 2: Expected Quantitative Data Structure & Validation Matrix
| Treatment Group | Compound Conc. (µM) | LPS (100 ng/mL) | Expected PGE2 Levels (pg/mL) | Expected Viability (MTT %) | Interpretation |
| Negative Control | 0 (0.1% DMSO) | No | < 50 (Basal) | 100% | Validates healthy, unstressed cells. |
| Positive Control | 0 (0.1% DMSO) | Yes | > 1500 (Maximal) | 95 - 100% | Validates successful TLR4 activation. |
| Low Dose | 1.0 | Yes | ~ 1200 | > 95% | Minimal pharmacological inhibition. |
| Efficacious Dose | 10.0 | Yes | < 400 | > 90% | Valid Inhibition: Target pathway suppressed. |
| Toxic Dose | 50.0 | Yes | < 50 | < 40% | Invalid Inhibition: Cytokine drop is due to cell death. |
By adhering to this structured, self-validating methodology, researchers can accurately profile the pharmacological potential of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid and its derivatives in drug discovery pipelines.
References
-
Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Acute Antihyperalgesic Action of Nonsteroidal, Anti-Inflammatory Drugs and Release of Spinal Prostaglandin E2 Is Mediated by the Inhibition of Constitutive Spinal Cyclooxygenase-2 (COX-2) but not COX-1. PMC - National Institutes of Health. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Acute Antihyperalgesic Action of Nonsteroidal, Anti-Inflammatory Drugs and Release of Spinal Prostaglandin E2 Is Mediated by the Inhibition of Constitutive Spinal Cyclooxygenase-2 (COX-2) but not COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 72411-52-0: 5-(4-Fluorophenyl)-1H-pyrazol-3-amine [cymitquimica.com]
- 5. pnas.org [pnas.org]
- 6. 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid | Sigma-Aldrich [sigmaaldrich.com]
Preparation of ester derivatives from 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Application Note: Preparation of Ester Derivatives from 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid
Introduction & Strategic Context
Pyrazole derivatives, particularly those bearing a 4-fluorophenyl moiety, represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antimicrobial, and target-specific inhibitory activities [2]. The compound 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid serves as a highly versatile building block. Converting this carboxylic acid into various ester derivatives is a critical derivatization strategy used by drug development professionals to modulate lipophilicity, improve cellular permeability, or synthesize prodrugs for pharmacokinetic evaluation.
Mechanistic Rationale & Pathway Selection
Esterification of heteroaromatic propanoic acids requires careful selection of coupling conditions to maximize yield while preventing side reactions. We outline two primary methodologies based on the steric and electronic nature of the target alcohol:
-
Method A: Steglich Esterification (DCC/DMAP). This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. It is highly effective for mild, room-temperature esterifications, particularly when working with sensitive substrates or sterically hindered secondary/tertiary alcohols [1]. Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious rearrangement into an unreactive N-acylurea. DMAP outcompetes this side reaction by rapidly attacking the intermediate to form a highly reactive N-acylpyridinium species, which then efficiently transfers the acyl group to the alcohol [3].
-
Method B: Acid Chloride Activation. A robust, two-step approach involving the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl 2 ), followed by reaction with an alcohol in the presence of a base. Causality: The generation of SO 2 and HCl gases during the first step entropically drives the reaction to completion. This is the preferred, highly scalable route for unhindered primary alcohols.
Workflow Visualization
Synthetic workflow for the esterification of the pyrazole propanoic acid.
Experimental Protocols
Method A: Steglich Esterification (DCC/DMAP Protocol) This protocol is a self-validating system: the precipitation of the byproduct visually confirms activation, and the sequential washing steps are chemically designed to isolate the neutral ester.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Reagent Addition: Add the desired alcohol (ROH) (1.2 equiv) and DMAP (0.1 equiv). Stir the mixture and cool to 0 °C using an ice bath to control the initial exothermic activation.
-
Coupling & Validation: Slowly add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise. Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, visually validating the successful activation of the acid [1].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the reaction via TLC (1:1 Hexane:Ethyl Acetate; UV active) until the starting acid spot is consumed.
-
Targeted Workup: Filter the reaction mixture through a pad of Celite to completely remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1 M HCl (to protonate and remove the DMAP catalyst), saturated aqueous NaHCO 3 (to deprotonate and remove any unreacted starting acid), and brine [1].
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Method B: Acid Chloride Pathway This protocol utilizes basic trapping to ensure the acid-sensitive pyrazole ring is not compromised during the final esterification step.
-
Activation: Suspend the starting propanoic acid (1.0 equiv) in anhydrous toluene or neat SOCl 2 (3.0 equiv). Add a catalytic drop of DMF. Reflux for 2 hours. Self-Validation Check: The reaction is complete when the evolution of gas ceases and the heterogeneous suspension becomes a clear, homogeneous solution.
-
Concentration: Cool to room temperature and concentrate under reduced vacuum to remove excess SOCl 2 . Co-evaporate with anhydrous toluene twice to ensure the complete removal of residual HCl and SOCl 2 , which could otherwise lead to side reactions.
-
Esterification: Dissolve the highly reactive crude acid chloride in anhydrous DCM. Cool to 0 °C. Add triethylamine (2.0 equiv) to act as an HCl scavenger, followed by the dropwise addition of the alcohol (1.2 equiv).
-
Workup: Stir for 2 hours at room temperature. Quench with distilled water, extract with DCM, wash with brine, dry over Na 2 SO 4 , and concentrate.
Quantitative Data Summary
The following table summarizes expected parameters for the derivatization of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid with various alcohols, providing a benchmark for reaction planning.
| Alcohol Substrate | Recommended Method | Reaction Time (h) | Expected Yield (%) | Primary Purification Method |
| Methanol | B (SOCl 2 ) | 2 | 92 - 95 | Liquid-Liquid Extraction |
| Ethanol | B (SOCl 2 ) | 2 | 88 - 92 | Liquid-Liquid Extraction |
| Isopropanol | A (DCC/DMAP) | 8 | 80 - 85 | Silica Gel Chromatography |
| Phenol | A (DCC/DMAP) | 12 | 75 - 80 | Silica Gel Chromatography |
| Benzyl Alcohol | A (DCC/DMAP) | 6 | 85 - 89 | Silica Gel Chromatography |
References
In vivo animal dosing protocols for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Title: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary & Scientific Rationale
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (Formula: C12H11FN2O2, MW: 234.23) is a highly versatile building block and preclinical candidate scaffold. The 1-(4-fluorophenyl)-1H-pyrazole core is a privileged structural motif frequently utilized in the development of anti-inflammatory agents, analgesic drugs, and novel neuromodulators[1]. The inclusion of the para-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation, while the propanoic acid moiety ensures target engagement through critical hydrogen bonding and ionic interactions.
However, as a weakly acidic, highly lipophilic molecule, it presents classic Biopharmaceutics Classification System (BCS) Class II challenges: low aqueous solubility and high membrane permeability[2]. This Application Note provides a causality-driven, self-validating protocol for formulating and dosing this compound in rodent models for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.
Physicochemical Profiling & Formulation Causality
The formulation of carboxylic acid drugs requires careful navigation of the pH-partition hypothesis[3]. At the low pH of the rodent stomach (pH 3–4), the propanoic acid group (estimated pKa ~4.5) remains predominantly unionized, leading to poor solubility and potential in vivo precipitation. In the higher pH of the intestine (pH 6–7), the molecule ionizes, drastically increasing solubility but reducing membrane permeability.
-
Intravenous (IV) Strategy: To prevent fatal embolism and ensure 100% bioavailability, the compound must be entirely in solution. We utilize a co-solvent/surfactant system (DMSO/Solutol HS15) combined with a physiological saline buffer. The DMSO disrupts the crystal lattice, while Solutol HS15 forms micelles that encapsulate the lipophilic fluorophenyl-pyrazole core, keeping the compound thermodynamically stable in the aqueous bloodstream[2].
-
Per Os (PO) Strategy: Rather than attempting to force the compound into an acidic solution where it will inevitably crash out, we formulate it as a homogenous micro-suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80. This ensures uniform dosing and relies on physiological in vivo dissolution as the compound transits into the alkaline environment of the duodenum, maximizing the absorption window[3].
Formulation Preparation Protocols
Self-Validation Check: Before proceeding to animal dosing, all IV formulations must pass a visual inspection against a dark background to confirm the absence of particulate matter.
Protocol A: IV Formulation (Solution, 1 mg/mL) Vehicle: 5% DMSO + 10% Solutol HS15 + 85% Saline (0.9% NaCl)
-
Weigh 10 mg of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid into a sterile glass vial.
-
Add 0.5 mL of pharmaceutical-grade DMSO. Vortex for 2 minutes until completely dissolved (clear solution).
-
Add 1.0 mL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 3 minutes.
-
Gradually add 8.5 mL of 0.9% Saline dropwise while continuously stirring on a magnetic plate.
-
QC Check: Sonicate for 5 minutes. The final solution must be optically clear.
Protocol B: PO Formulation (Suspension, 5 mg/mL) Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Deionized Water
-
Weigh 50 mg of the compound into a mortar.
-
Add 10 µL of Tween-80 directly to the powder. Triturate with a pestle to wet the hydrophobic powder, forming a smooth paste.
-
Gradually add 10 mL of 0.5% MC solution in 1 mL increments, triturating continuously to prevent agglomeration.
-
Transfer to a dosing vial and stir at 500 rpm for 30 minutes.
-
QC Check: The suspension should appear milky and uniform. It must be continuously stirred during the dosing procedure to prevent settling.
In Vivo Pharmacokinetic (PK) Dosing Protocol
Subjects: Male Sprague-Dawley rats (200-250 g), fasted overnight (water ad libitum) to normalize gastric transit times.
Step-by-Step Dosing & Sampling:
-
IV Administration: Administer the IV formulation at 1 mg/kg via the lateral tail vein using a 27G needle. Injection volume: 1 mL/kg.
-
PO Administration: Administer the PO formulation at 5 mg/kg via oral gavage using a stainless-steel bulb-tipped gastric tube. Dosing volume: 1 mL/kg.
-
Blood Collection: Collect 200 µL of blood via the jugular vein (if catheterized) or submandibular bleed at the following time points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Sample Processing: Transfer blood to K2EDTA tubes, invert gently, and centrifuge at 4,000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C until LC-MS/MS bioanalysis.
Pharmacodynamic (PD) Efficacy: Carrageenan-Induced Paw Edema Model
Given the structural homology of pyrazole-propanoic acids to established non-steroidal anti-inflammatory drugs (NSAIDs), the carrageenan-induced paw edema model is the gold standard for evaluating in vivo efficacy[4]. This model quantifies the suppression of prostaglandin E2 (PGE2)-mediated acute inflammation[5].
Protocol:
-
Pre-treatment: Administer 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (PO, 5-30 mg/kg) or vehicle control to male C57BL/6 mice (n=8/group) 1 hour prior to inflammatory challenge.
-
Baseline Measurement: Measure the basal volume of the right hind paw using a plethysmometer (water displacement method).
-
Induction: Inject 50 µL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw[6].
-
Efficacy Readout: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection. The degree of edema is calculated as the difference between the post-injection and baseline volumes.
-
Biomarker Validation: At 5 hours, euthanize the animals, resect the paw tissue, and homogenize. Quantify PGE2 and TNF-α levels via ELISA to validate target engagement (COX-2/inflammatory pathway inhibition)[5].
Data Presentation & Expected Outcomes
Table 1: Formulation Strategy Summary
| Route | Target Dose | Vehicle Composition | Preparation Method | Stability / QC |
|---|---|---|---|---|
| IV | 1 mg/kg | 5% DMSO / 10% Solutol HS15 / 85% Saline | Co-solvency & Micellization | Optically clear solution; stable for 24h at RT. |
| PO | 5-30 mg/kg | 0.5% Methylcellulose / 0.1% Tween-80 | Wet milling & Trituration | Uniform suspension; must stir continuously during dosing. |
Table 2: Representative Pharmacokinetic Parameters (Rat, 1 mg/kg IV / 5 mg/kg PO) (Note: Values are illustrative benchmarks for optimized pyrazole-propanoic acid derivatives)
| Parameter | Unit | IV (1 mg/kg) | PO (5 mg/kg) | Causality / Interpretation |
|---|---|---|---|---|
| Cmax | ng/mL | - | 1,200 - 1,800 | High Cmax indicates rapid intestinal absorption of the unionized form. |
| Tmax | hr | - | 0.5 - 1.0 | Short Tmax reflects BCS Class II rapid permeability once dissolved. |
| AUC(0-t) | hr*ng/mL | 800 - 1,000 | 2,500 - 3,500 | Total systemic exposure. |
| T1/2 | hr | 2.5 - 4.0 | 3.0 - 4.5 | Moderate half-life due to the metabolically stable fluorophenyl ring. |
| Bioavailability (F) | % | 100 | 60 - 75% | Excellent oral bioavailability for a suspension formulation. |
Visualizations
Caption: Workflow for preclinical in vivo PK/PD evaluation of pyrazole-propanoic acid derivatives.
Caption: Mechanism of action for pyrazole-propanoic acid derivatives in the arachidonic acid cascade.
References
-
Patsnap Eureka. (2025). "Overcoming Challenges in Carboxylic Acid Drug Formulations." Pharmaceutical Formulation Research. URL:[Link]
-
Current Protocols in Pharmacology. (2001). "Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat." DOI.org. URL:[Link]
-
Springer Nature Experiments. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods In Molecular Biology. URL:[Link]
-
National Institutes of Health (PMC). (2014). "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats." Pharmacognosy Magazine. URL:[Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during this multi-step synthesis. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific problems you may encounter. We will dissect the synthesis into its three primary stages: pyrazole-4-carbaldehyde formation, Knoevenagel condensation, and the final reduction.
Overall Synthesis & Strategy
Question: My overall yield for the three-step synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is consistently low. How should I approach troubleshooting?
Answer: A low overall yield is a cumulative problem. To effectively diagnose the issue, you must isolate and analyze each step of the synthetic sequence. The most efficient approach is to not proceed to the next step until you have optimized the current one.
-
Analyze Each Intermediate: Before proceeding, ensure you obtain a pure sample of the intermediate at each stage (the pyrazole-4-carbaldehyde and the acrylic acid). Characterize them thoroughly using NMR, Mass Spectrometry, and melting point analysis to confirm identity and purity. An impure or incorrect intermediate will invariably lead to a poor yield in the subsequent step.
-
Calculate Step-wise Yields: Calculate the yield for each individual reaction. This will immediately identify the most problematic step in your sequence.
-
Consult the Workflow: Refer to the general synthetic workflow below to visualize the key transformations and potential points of failure.
Step 1: Low Yield in 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Synthesis
Question: I'm experiencing a poor yield (below 60%) in the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde. What are the likely causes?
Answer: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, but it is highly sensitive to reaction conditions.[1] Low yields typically stem from three areas: the Vilsmeier reagent itself, the hydrazone substrate, or the reaction workup.
Potential Causes & Solutions:
-
Degraded Vilsmeier Reagent: The Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) is moisture-sensitive.
-
Solution: Always use freshly distilled, anhydrous DMF and POCl₃. The reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold DMF with vigorous stirring. Using old or improperly stored reagents is a common failure point.
-
-
Impure Hydrazone Substrate: The reaction's success depends on the purity of the starting acetophenone phenylhydrazone.
-
Solution: Recrystallize the hydrazone intermediate before use. Ensure it is completely dry. Any residual acid or base from its formation can interfere with the Vilsmeier-Haack reaction.
-
-
Incorrect Reaction Temperature: The temperature for both the reagent formation and the subsequent reaction with the hydrazone is critical.
-
Improper Workup: The workup involves quenching the reaction mixture in ice water and neutralizing it.
-
Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.[1] Rushing this step or adding water too quickly can lead to decomposition of the product. The precipitated solid should be collected by filtration, washed thoroughly with cold water, and dried.
-
Step 2: Low Yield in Knoevenagel Condensation
Question: My Knoevenagel condensation of the pyrazole-4-carbaldehyde with malonic acid is inefficient, resulting in a low yield of the acrylic acid derivative.
Answer: The Knoevenagel condensation is an equilibrium-driven reaction.[3] Low yields are often due to unfavorable equilibrium, incomplete reaction, or side reactions like decarboxylation.
Potential Causes & Solutions:
-
Inappropriate Catalyst/Solvent System: The choice of base and solvent is crucial for driving the reaction forward.
-
Solution: A common and effective system is using a catalytic amount of piperidine in pyridine, with pyridine acting as both the solvent and an acid scavenger.[2] The reaction typically requires refluxing for several hours. Alternatively, ammonium carbonate in an aqueous medium under sonication has been reported as a green and efficient method.[4]
-
-
Failure to Remove Water: The condensation produces water as a byproduct. Its presence can shift the equilibrium back towards the starting materials.
-
Solution: When using a solvent like pyridine, refluxing is usually sufficient to drive off the water. If using other solvents, employing a Dean-Stark apparatus can be beneficial for azeotropic removal of water.
-
-
Premature Decarboxylation: While the subsequent reduction step often leads to the desired propanoic acid, premature decarboxylation of the acrylic acid can occur under harsh conditions, leading to complex mixtures.
-
Solution: Avoid overly harsh acidic or basic conditions during workup. After the reaction is complete, pouring the mixture into ice water and acidifying with a moderate acid like HCl should precipitate the acrylic acid product cleanly.[2]
-
| Parameter | Recommended Condition | Rationale |
| Aldehyde to Malonic Acid Ratio | 1 : 1.5-2.0 | Excess malonic acid helps drive the equilibrium towards the product. |
| Catalyst | Piperidine or Ammonium Carbonate[2][4] | Piperidine is a classic, effective base. Ammonium carbonate offers a milder, greener alternative. |
| Solvent | Pyridine or Ethanol/Water[2][4] | Pyridine acts as both solvent and base. Aqueous systems can also be effective with the right catalyst. |
| Temperature | Reflux (typically 95-115°C) | Provides the necessary activation energy and helps remove water byproduct. |
| Reaction Time | 4-8 hours (Monitor by TLC) | Ensure the reaction goes to completion to maximize yield. |
Step 3: Low Yield in the Reduction of the Acrylic Acid
Question: I am struggling with the final reduction step. My catalytic hydrogenation is incomplete, or I am getting side products.
Answer: The reduction of the α,β-unsaturated double bond is the final step. While catalytic hydrogenation is common, it can be sensitive to impurities. A metal-free alternative, diimide reduction, offers a robust and economical option.[2]
Troubleshooting Catalytic Hydrogenation:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons like sulfur or residual pyridine from the previous step.
-
Solution: Ensure the acrylic acid intermediate is thoroughly purified and washed to remove any potential catalyst poisons. Recrystallization from a solvent like glacial acetic acid is often effective.[2]
-
-
Inactive Catalyst or Insufficient Pressure: The catalyst may be old, or the hydrogen pressure may be too low.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure a proper seal on your hydrogenation apparatus and use an appropriate pressure of H₂ gas (typically 40-50 psi).
-
Alternative Protocol: Diimide Reduction
Diimide (N₂H₂) is a highly effective and selective reagent for reducing non-polar double bonds. It is generated in situ from hydrazine hydrate and an oxidizing agent. This method avoids expensive and sensitive metal catalysts.[2][5]
Protocol: Diimide Reduction of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)acrylic acid
-
Dissolve the acrylic acid intermediate (1.0 eq) in hydrazine hydrate (99%, ~10-15 mL per gram of substrate) in a conical flask.
-
Once a clear solution is obtained, add water (~30 mL per gram of substrate).
-
Immerse the flask in an ice bath to cool the solution.
-
Add a few crystals of copper(II) sulfate (CuSO₄) as a catalyst.
-
Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the cold, stirring solution. A vigorous evolution of nitrogen gas will be observed. Continue addition until the gas evolution subsides.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Acidify the mixture with dilute HCl. The final propanoic acid product will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture).
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid?
A1: Recrystallization is typically the most effective method for purifying the final carboxylic acid. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the specific impurities present. If recrystallization fails to remove persistent impurities, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be employed.
Q2: How can I confirm the structure and purity of my intermediates and final product?
A2: A combination of standard analytical techniques is essential:
-
¹H NMR: Will confirm the presence of all expected protons and their chemical environment. Look for the disappearance of the vinyl protons of the acrylic acid (~6.5-7.8 ppm) and the appearance of the two new aliphatic CH₂ signals (~2.5-3.0 ppm) in the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compounds.
-
FT-IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) in the final product and the disappearance of the C=C stretch of the alkene (~1630 cm⁻¹) from the acrylic acid intermediate.
-
Melting Point (mp): A sharp melting point is a good indicator of purity. Compare your observed values to those reported in the literature if available.
Q3: Are there any stability concerns for the pyrazole intermediates or the final product during storage?
A3: Pyrazole compounds are generally stable. However, like many organic molecules, they can be susceptible to degradation over long periods, especially if impure. Discoloration (e.g., turning brown) can indicate oxidation.[6] For long-term storage, it is recommended to keep the compounds in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) in amber vials.[6] Carboxylic acids can be hygroscopic, so storing them in a desiccator is also advisable.
References
-
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
New Journal of Chemistry. (2023, May 18). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
Comptes Rendus Chimie. (2013, April 16). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. [Link]
-
PubMed. (2022, April 20). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]
-
ACS Publications. (2008, February 27). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. [Link]
-
Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
-
ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
-
Bentham Science. (2022, September 1). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. [Link]
-
New Journal of Chemistry. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. [Link]
-
HETEROCYCLES. (2011, March 2). heck-mizoroki reaction of 4-iodo-1h-pyrazoles. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole. [Link]
-
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
MDPI. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]
-
Pyrazole. [Link]
-
PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
- Google Patents.
-
ResearchGate. (2025, August 6). Catalytic C–H Allylation and Benzylation of Pyrazoles. [Link]
-
PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. (2026, February 9). (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
ResearchGate. Hydrolysis reaction of pyrazinoate esters to POA and the corresponding.... [Link]
-
Chemtrade. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
ResearchGate. Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction,. [Link]
Sources
Technical Support Center: Optimizing HPLC Methods for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, analytical chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the scientific rationale behind method optimization, empowering you to resolve common chromatographic challenges effectively.
Analyte Overview
Before diving into troubleshooting, understanding the physicochemical properties of the target analyte is crucial for logical method development.[1]
-
Structure: 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
-
Molecular Formula: C₁₂H₁₁FN₂O₂
-
Molecular Weight: 234.23 g/mol
The key features influencing its chromatographic behavior are the ionizable carboxylic acid group, the aromatic fluorophenyl and pyrazole rings, and its overall moderate hydrophobicity.
| Property | Value / Characteristic | Chromatographic Implication |
| Functional Group | Carboxylic Acid | Acidic Analyte. Retention and peak shape are highly dependent on mobile phase pH. Prone to peak tailing on silica-based columns. |
| Estimated pKa | ~4.8 (for the propanoic acid moiety) | To ensure good retention and sharp peaks in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5-2 units below this value.[1][2] |
| Aromatic Systems | Fluorophenyl and Pyrazole rings | Allows for strong UV absorbance for detection. Offers potential for π-π interactions with specific stationary phases (e.g., Phenyl-based columns).[3] |
| Estimated LogP | Moderately Hydrophobic | Well-suited for reversed-phase chromatography.[4] |
Troubleshooting & Optimization Guide (Q&A Format)
This section addresses the most common issues encountered during the HPLC analysis of this compound.
Q1: I'm observing significant peak tailing for my analyte. What is the cause and how can I resolve it?
A1: The primary cause of peak tailing for an acidic compound like this is secondary ionic interactions between the negatively charged analyte and positively charged or active sites on the stationary phase.
In reversed-phase HPLC, the stationary phase is non-polar, but the underlying silica support can have residual silanol groups (Si-OH). At mid-range pH values (e.g., pH > 4), these silanols can be deprotonated (Si-O⁻) and your acidic analyte can also be deprotonated (COO⁻). The electrostatic repulsion can cause issues, but more commonly, interactions with trace metal impurities or non-endcapped silanols lead to this undesirable peak shape.
Step-by-Step Troubleshooting Protocol:
-
Control the Mobile Phase pH: The most effective solution is to suppress the ionization of the analyte's carboxylic acid group. By lowering the mobile phase pH to a value of 3.0 or below, the analyte will be in its neutral, protonated form (COOH). This minimizes secondary interactions and dramatically improves peak shape.[1][2][5]
-
Ensure Adequate Buffering: Simply adding acid is not always enough, especially for quantitative analysis where pH stability is key. A buffer will resist pH shifts when the sample is injected.[8]
-
Action: Use a buffer with a pKa close to your target pH. For a target pH of 2.5-3.5, a formate buffer (pKa ~3.75) or a phosphate buffer (pKa₁ ~2.15) at a concentration of 20-50 mM is recommended.[9]
-
-
Select a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups.
-
Action: If you are using an older column (e.g., traditional USP L1 packing), switch to a modern, high-purity C18 or C8 column known for good peak shape with acidic compounds.
-
-
Reduce Injection Mass: Overloading the column with too much analyte can saturate the primary retention sites and magnify secondary interactions, leading to tailing.
-
Action: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, mass overload was a contributing factor.[9]
-
Q2: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?
A2: Insufficient retention in reversed-phase HPLC means the analyte is spending too much time in the mobile phase and not interacting enough with the stationary phase. This typically occurs when the mobile phase is too "strong" (i.e., has too high a percentage of organic solvent).
Strategies to Increase Retention:
-
Decrease the Organic Modifier Percentage: This is the most straightforward approach. By reducing the amount of acetonitrile (ACN) or methanol (MeOH) in the mobile phase, you make the mobile phase more polar, which drives the non-polar analyte to interact more with the stationary phase, increasing retention time.[10]
-
Action: If you are running an isocratic method of 60:40 ACN:Water, try changing the ratio to 50:50 or 45:55.
-
-
Switch the Organic Modifier: Acetonitrile is a less polar "stronger" solvent than methanol in reversed-phase HPLC.
-
Action: If you are using acetonitrile, switching to the same percentage of methanol will generally increase retention times. This can also beneficially alter selectivity (see Q3).
-
-
Ensure Analyte is Not Ionized: As discussed in Q1, an ionized acidic compound is more polar and will have less retention in reversed-phase mode.
-
Action: Verify that your mobile phase pH is low enough (~2.5-3.0) to ensure the analyte is in its neutral form, which is more hydrophobic and will be better retained.[2]
-
Q3: I am struggling to resolve the main analyte peak from a closely eluting impurity. How can I improve the separation (resolution)?
A3: Improving resolution requires manipulating the three key factors in the fundamental resolution equation: efficiency (N), retention (k), and especially selectivity (α). Selectivity, which is the ability of the system to distinguish between two analytes, has the most significant impact on resolution.[1][3]
Optimization Strategies for Resolution:
-
Optimize Selectivity (α) - The Most Powerful Tool:
-
Change Stationary Phase Chemistry: This is the most effective way to change selectivity.[1][3] If a standard C18 column doesn't provide enough resolution, the impurity may have similar hydrophobicity to your main compound. Try a column that offers different interaction mechanisms.[11]
-
Phenyl-Hexyl Phase: This phase can provide unique selectivity for compounds with aromatic rings through π-π interactions.[3][8] Given the two aromatic rings in your analyte, this is an excellent first choice.
-
Embedded Polar Group (EPG) Phase: Columns like an RP-Amide can offer different selectivity due to hydrogen bonding capabilities.
-
Pentafluorophenyl (PFP or F5) Phase: This provides a combination of hydrophobic, aromatic, and dipole interactions.
-
-
Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity because they have different interactions with analytes and the stationary phase.[8]
-
-
Implement a Gradient Elution: If your sample contains impurities with a range of polarities, a shallow gradient can improve resolution for closely eluting peaks while shortening the run time for later-eluting compounds.[8][12]
-
Action: Start with a scouting gradient (e.g., 5% to 95% ACN over 15 minutes) to determine the approximate elution composition.[1] Then, build a shallower gradient around that point (e.g., 40% to 55% ACN over 20 minutes).
-
-
Adjust Temperature: Changing the column temperature can subtly alter selectivity. Sometimes a small change (e.g., from 30 °C to 40 °C) can be enough to resolve a critical pair.
Q4: My retention times are drifting and not reproducible between injections. What are the common causes?
A4: Retention time instability is a common problem that usually points to an unequilibrated system or changes in the mobile phase composition over time. [13]
Checklist for Improving Reproducibility:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting your analytical run. This can take 10-20 column volumes.
-
Mobile Phase pH Stability: If your mobile phase is not adequately buffered, the pH can drift, causing retention time shifts for your ionizable analyte.[8][9] This is especially true if you are working on or near the pKa of the analyte.
-
Mobile Phase Preparation: Always use freshly prepared mobile phase. Organic solvents can evaporate over time, changing the ratio of the mobile phase and affecting retention. Ensure solvents are properly degassed.[9]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[14]
-
Pump Performance: Check your HPLC pump for pressure fluctuations. Inconsistent flow from the pump will lead directly to unstable retention times.[13]
Frequently Asked Questions (FAQs)
Q5: What are good starting conditions for developing a method for this compound?
A5: The following table provides a robust set of starting parameters for method development. This should serve as a solid baseline from which to optimize further.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| HPLC Column | High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 or 5 µm | A C18 phase provides good hydrophobic retention for this molecule. High purity and end-capping are critical to prevent peak tailing.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Sets the pH low (~2.7) to ensure the analyte is in its neutral form, promoting good peak shape and retention.[2][7] |
| Mobile Phase B | 0.1% Acetonitrile | Acetonitrile is a common, effective organic modifier.[16] |
| Elution Mode | Gradient | A gradient is recommended for initial screening to elute the main peak and any potential impurities with different polarities.[1] |
| Scouting Gradient | 10% to 90% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration. | This will help determine the approximate organic percentage needed to elute the compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable operating conditions. |
| Detection (UV) | 254 nm | The aromatic rings should provide strong absorbance at this common wavelength. A full UV scan (e.g., 200-400 nm) with a PDA detector is recommended to find the absorbance maximum. |
| Injection Volume | 5-10 µL | A good starting point to avoid column overload. |
| Sample Diluent | 50:50 Acetonitrile:Water or initial mobile phase conditions | The sample solvent should be as weak as or weaker than the starting mobile phase to prevent peak distortion.[14] |
Experimental Protocol: Preparation of a Buffered Mobile Phase
For robust and reproducible results, a formal buffer is superior to simply adding acid. Here is a protocol for preparing a 25 mM Potassium Phosphate buffer at pH 3.0.
Objective: To prepare 1 L of an aqueous mobile phase (Mobile Phase A) with a stable pH of 3.0.
Materials:
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
-
1 L volumetric flask
-
Sterile filter (0.22 or 0.45 µm)
Procedure:
-
Weigh the Buffer Salt: Weigh out approximately 3.40 g of Monobasic Potassium Phosphate (KH₂PO₄, FW = 136.09 g/mol ) and add it to a 1 L volumetric flask.
-
Dissolve the Salt: Add ~800 mL of HPLC-grade water to the flask and swirl gently until the salt is completely dissolved.
-
Adjust the pH: Place a calibrated pH probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0. Be careful not to overshoot the target pH.
-
Bring to Final Volume: Once the target pH is reached, remove the pH probe (rinsing any adhered solution back into the flask with a small amount of HPLC water) and bring the final volume to the 1 L mark with HPLC-grade water.
-
Mix and Filter: Cap the flask and invert it several times to ensure the solution is homogeneous. Filter the entire solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.
-
Label: Label the bottle clearly as "Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0".
References
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- METHOD DEVELOPMENT ON HPLC.
- Developing HPLC Methods. Sigma-Aldrich.
- Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. Benchchem.
- An Effective Approach to HPLC Method Development. Onyx Scientific.
- Top Three HPLC Method Development Tips.
- Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf.
- Column chromatography conditions for separ
- 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. Sigma-Aldrich.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- The use of Mobile Phase pH as a Method Development Tool.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Chemsrc.
- HPLC Column Selection Guide. Phenomenex.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Choosing the Right HPLC Stationary Phase.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- Exploring the Role of pH in HPLC Separ
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- 3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid. NextSDS.
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... University of Pretoria.
- 3-(1,3-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL)PROPANOIC ACID. NextSDS.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar.
- Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in w
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Semantic Scholar.
- 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. --CADodCsqUpvMAFPtolyy2)
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 4. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 5. moravek.com [moravek.com]
- 6. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 7. onyxipca.com [onyxipca.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. halocolumns.com [halocolumns.com]
- 15. rjptonline.org [rjptonline.org]
- 16. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Troubleshooting Solubility for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we frequently encounter molecules that exhibit "brick dust" or "grease" characteristics. 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a prime example of a molecule that suffers from severe aqueous insolubility.
This guide is designed to move beyond basic protocols by explaining the causality behind this compound's physicochemical behavior and providing self-validating workflows to overcome these hurdles in your assays, animal models, and bulk API development.
The Causality of Insolubility: Why is this compound so difficult?
To solve the solubility issue, we must first understand the molecular architecture driving it:
-
High Crystal Lattice Energy: The pyrazole core combined with the planar 4-fluorophenyl group promotes strong π−π stacking and high molecular planarity. This tight crystal packing requires significant thermodynamic energy to disrupt[1].
-
Extreme Lipophilicity: The introduction of the fluorine atom on the phenyl ring significantly increases the lipophilicity (LogP) of the molecule, driving hydrophobic aggregation in aqueous media[1].
-
pH-Dependent Ionization: The propanoic acid moiety is a weak carboxylic acid with an estimated pKa of ~4.5. In the acidic environment of the stomach (pH 1.2) or in unbuffered water, the molecule remains entirely un-ionized, dropping its solubility to near zero[2].
Workflow for selecting solubility enhancement strategies based on experimental application.
Quantitative Profiling & Strategy Comparison
Table 1: Physicochemical Profiling of the API
| Parameter | Estimated Value | Causality / Impact on Solubility |
|---|---|---|
| Molecular Weight | 234.23 g/mol | Favorable for absorption, but insufficient to overcome crystal packing forces. |
| pKa (Carboxylic Acid) | ~4.5 | Un-ionized at gastric pH, leading to precipitation. Ionized at intestinal pH (6.8). |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Driven by the fluorophenyl ring; promotes hydrophobic aggregation in water. |
| Intrinsic Solubility ( S0 ) | < 10 µg/mL | "Brick dust" behavior due to planar pyrazole-phenyl stacking. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Fold-Solubility Increase | Primary Mechanism | Best Suited For |
|---|---|---|---|
| Salt Formation (e.g., Sodium) | 50x - 100x | Alters crystal lattice energy and increases dissolution rate. | Bulk API optimization. |
| Cyclodextrin (HP-β-CD) | 20x - 200x | Encapsulates the lipophilic fluorophenyl group in a hydrophobic cavity. | In vitro assays, IV dosing. |
| Amorphous Solid Dispersion | 10x - 50x | Traps API in a high-energy state, bypassing the lattice energy barrier. | Oral solid dosage forms. |
Troubleshooting & FAQs
Q1: When diluting our DMSO stock of the compound into a pH 7.4 assay buffer, it immediately precipitates. How do we prevent this? A1: This is a classic case of solvent-shift precipitation. While the propanoic acid is ionized at pH 7.4, the highly lipophilic 1-(4-fluorophenyl)-1H-pyrazole core rapidly aggregates when the DMSO solvation shell is replaced by water. The local supersaturation exceeds the nucleation threshold. Solution: Pre-complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD will encapsulate the fluorophenyl ring, while the hydrophilic exterior maintains aqueous solubility, preventing nucleation without requiring toxic levels of DMSO[3][4].
Q2: We are preparing an oral formulation for mouse pharmacokinetic (PK) studies. The free acid has terrible oral bioavailability. What is the most scalable approach? A2: The compound's low solubility in the acidic environment of the stomach (pH 1.2) means it remains un-ionized and crystalline, severely limiting gastrointestinal absorption[5]. Solution: Formulate an Amorphous Solid Dispersion (ASD). By co-spray drying the compound with a high-glass-transition (Tg) polymer like HPMCAS, you disrupt the planar crystal lattice. The polymer kinetically traps the drug in a high-energy amorphous state, creating a supersaturated solution in the GI tract that drives absorption[5][6].
Q3: Can we permanently improve the thermodynamic solubility of the bulk powder without adding excipients? A3: Yes, via salt formation. Thermodynamic solubility is dictated by the energy required to break the crystal lattice. Because the propanoic acid group has a pKa of ~4.5, reacting it with a counterion that has a pKa > 6.5 (e.g., Sodium, Meglumine, or Tromethamine) will form a stable salt. This ionic bond alters the crystal lattice and drastically improves the dissolution rate[2][7].
Self-Validating Experimental Protocols
Protocol 1: HP-β-CD Phase Solubility & Complexation (For Assays)
This protocol utilizes the Higuchi and Connors method to establish a 1:1 inclusion complex, ensuring your compound remains soluble in aqueous assay buffers[3].
-
Preparation: Prepare aqueous solutions of HP-β-CD at 0, 5, 10, 20, and 40 mM in PBS (pH 7.4).
-
Saturation: Add excess solid 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (e.g., 5 mg) to 1 mL of each CD solution in sealed vials.
-
Equilibration: Shake the vials at 300 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any uncomplexed crystalline API.
-
Self-Validation Check: Analyze the filtrate via HPLC-UV. Plot the drug concentration against the CD concentration. Validation: An AL -type linear phase solubility diagram mathematically validates the formation of a 1:1 inclusion complex and confirms the exact solubilization capacity[3].
Protocol 2: High-Throughput Salt Screening (For Bulk API)
Because the API has a pKa of ~4.5, salt screening is highly recommended over co-crystal formation[2].
-
Stock Preparation: Dissolve the free acid API in Tetrahydrofuran (THF) at a concentration of 50 mg/mL.
-
Counterion Selection: Prepare 0.5 M aqueous solutions of pharmaceutically acceptable bases with a pKa > 6.5 (e.g., NaOH, KOH, Meglumine, L-Arginine).
-
Reaction: In a 96-well glass plate, dispense the API stock and add equimolar amounts of the counterion solutions.
-
Crystallization: Evaporate the THF under a gentle nitrogen stream. Subject the plate to thermal cycling (5°C to 50°C) for 48 hours to induce crystallization[8].
-
Self-Validation Check: Examine the wells under a polarized light microscope. Validation: The presence of birefringence validates the formation of crystalline material. Subsequently, perform Powder X-Ray Diffraction (PXRD) on the hits; a distinct diffraction pattern differing from the free-acid API confirms successful salt formation[2][8].
Protocol 3: Preparation of Amorphous Solid Dispersion via Spray Drying (For In Vivo PK)
-
Solvent System: Dissolve the API and HPMCAS (1:3 weight ratio) in a volatile solvent mixture (e.g., Dichloromethane/Methanol 80:20 v/v) to achieve a total solids concentration of 5% w/v.
-
Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature set to 75°C and an aspirator rate of 100%.
-
Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Self-Validation Check: Perform PXRD and Differential Scanning Calorimetry (DSC) on the final powder. Validation: The absence of sharp diffraction peaks (a "halo" pattern on PXRD) and the presence of a single glass transition temperature ( Tg ) on DSC validates complete conversion to a stable amorphous state[5][6].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preventing degradation of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid during long-term storage
This guide provides researchers, scientists, and drug development professionals with essential technical information and protocols for the proper handling and long-term storage of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. Adherence to these guidelines is critical for maintaining the compound's identity, purity, and potency over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can degrade this compound? A1: The primary factors are temperature, moisture, light, and oxygen.[1][2] The propanoic acid moiety can be susceptible to reactions, while the pyrazole ring system can be prone to oxidation and photodegradation.[2][3]
Q2: What is the ideal temperature for long-term storage? A2: For long-term stability, storage at or below -20°C (frozen) is strongly recommended. Refrigerated conditions (2°C to 8°C) may be suitable for short-term storage, but freezing is imperative to slow down potential degradation processes for extended periods.[1]
Q3: My solid-state compound has changed color (e.g., turned slightly brown). What does this indicate? A3: A color change, particularly browning or yellowing, often suggests oxidative degradation.[2] This can be caused by prolonged exposure to air (oxygen). To prevent this, the compound should be stored under an inert atmosphere.
Q4: Is it necessary to store the compound under an inert atmosphere? A4: Yes, for optimal long-term stability, storing under an inert gas like argon or nitrogen is a best practice.[2] This displaces oxygen and significantly reduces the risk of oxidative degradation of the pyrazole ring.
Q5: How should I protect the compound from light? A5: The compound should be stored in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[2] Photodegradation is a common pathway for heterocyclic and aromatic compounds, and exposure to UV or even ambient light can initiate degradation reactions.
Troubleshooting Guide for Stability Issues
This section addresses specific issues that may arise during the handling and storage of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks/spots in HPLC or TLC analysis. | Chemical degradation (e.g., hydrolysis, oxidation). | 1. Confirm the identity of the new peaks via mass spectrometry if possible.[4] 2. Review storage conditions immediately. Ensure the sample is stored at ≤ -20°C under an inert atmosphere and protected from light.[2] 3. Re-purify the material if necessary and re-qualify before use. |
| Solid compound appears clumpy or sticky. | Moisture absorption. | 1. The compound is hygroscopic. Store it in a desiccator or a dry box. 2. When handling, work quickly in a low-humidity environment. 3. For long-term storage, consider sealing the vial with paraffin film after flushing with inert gas. |
| Inconsistent results or decreased potency in biological assays. | Degradation of the active compound or tautomeric interconversion.[2] | 1. Perform a purity check on the stored compound using a validated analytical method like HPLC.[5] 2. If purity has decreased, the stock may be compromised. Use a fresh, unopened lot if available. 3. Ensure assay buffers are at a controlled pH, as this can influence the stability of carboxylic acids.[3] |
| Poor solubility of the compound compared to a fresh batch. | Formation of insoluble degradation products or polymers. | 1. Attempt to dissolve the compound using sonication. 2. If solubility issues persist, this is a strong indicator of degradation. The material should be discarded. 3. Always use a high-purity solvent for making solutions. |
Recommended Storage and Handling Protocols
Proper storage is the most critical step in preventing degradation. Active Pharmaceutical Ingredients (APIs) and research compounds require controlled conditions to ensure their identity, strength, and purity are not compromised.[6]
Table 1: Recommended Storage Conditions
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | Justification |
| Temperature | -20°C or colder | 2°C to 8°C (Refrigerated) | Low temperatures slow down chemical reaction rates, including degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Recommended | Prevents oxidation of the electron-rich pyrazole ring system.[2] |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents photodegradation, a common issue for aromatic heterocyclic compounds.[2] |
| Humidity | Dry/Desiccated | Dry/Desiccated | Prevents hydrolysis of the compound and physical changes due to moisture absorption. |
Protocol 1: Procedure for Aliquoting and Long-Term Storage
-
Preparation : Before opening the main container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment : Perform all handling and aliquoting inside a glove box or glove bag filled with nitrogen or argon. If a glove box is unavailable, work quickly in a low-humidity environment and flush vials with inert gas.
-
Aliquoting : Dispense the compound into smaller, single-use amber glass vials. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Inert Gas Flush : Before sealing, flush the headspace of each aliquot vial with a gentle stream of nitrogen or argon for 15-30 seconds.
-
Sealing : Immediately cap the vials tightly. For maximum protection, wrap the cap and neck with paraffin film.
-
Labeling : Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.
-
Storage : Place the sealed aliquots in a freezer at -20°C or below. Record the storage location and details in a laboratory notebook.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for detecting and quantifying degradation products.[7] A High-Performance Liquid Chromatography (HPLC) method is the standard approach.
Protocol 2: General Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method to assess the purity of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution : A gradient is recommended to ensure the separation of the main peak from potential polar and non-polar degradation products.
-
Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.[5]
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).[2]
-
Analysis : Inject a known concentration of a reference standard (a fresh, high-purity lot) and compare its chromatogram to the sample being tested. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
Potential Degradation Pathways & Troubleshooting Workflow
Understanding potential degradation pathways is essential for troubleshooting stability issues.[7] The structure of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid contains several functional groups that could be susceptible to degradation.
Diagram 1: Potential Degradation Pathways
Caption: A logical workflow for troubleshooting compound stability issues.
References
-
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available from: [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. Available from: [Link]
-
Loro, C., et al. (2018). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available from: [Link]
-
GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs. Available from: [Link]
-
ASEAN. (1997, July 2). ASEAN Guideline on Stability Study of Drug Product (R1). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Available from: [Link]
-
World Health Organization (WHO). (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. ICH. Available from: [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Available from: [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]
-
PharmaTutor. (2022, November 30). Forced Degradation – A Review. Available from: [Link]
-
ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]
-
ResearchGate. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review. Available from: [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available from: [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
MDPI. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria.... Available from: [Link]
-
PMC. (n.d.). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion.... Available from: [Link]
-
PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).... Available from: [Link]
-
Frontiers. (2025, May 8). Metabolism of oxyfluorfen by actinobacteria Micrococcus sp. F3Y. Available from: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
-
Regulations.gov. (n.d.). Cyantraniliprole. Available from: [Link]
-
MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives.... Available from: [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. gmptrends.com [gmptrends.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting impurities in 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid LC-MS analysis
Target Analyte: 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with fluorinated aryl-pyrazole derivatives.
Understanding the physicochemical properties of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is the foundation of any successful method. This molecule possesses a hydrophobic 4-fluorophenyl group, a weakly basic pyrazole ring, and an acidic propanoic acid moiety (pKa ~4.5). These features make it highly susceptible to co-elution with positional isomers (e.g., 2-fluoro or 3-fluoro analogs), des-fluoro impurities, and synthetic precursors.
Below, you will find field-proven, mechanistically grounded solutions to resolve co-eluting impurities in your LC-MS workflows.
Part 1: Frequently Asked Questions (Troubleshooting Scenarios)
Q1: I am observing a single broad peak or a shoulder in my Extracted Ion Chromatogram (EIC). How do I resolve isobaric positional isomers (e.g., 2-fluoro vs. 4-fluoro)?
The Causality: Standard C18 columns separate analytes primarily based on dispersive (hydrophobic) interactions. Because the 2-fluoro, 3-fluoro, and 4-fluoro isomers of your compound have nearly identical partition coefficients (LogP), a C18 stationary phase cannot differentiate them, leading to isobaric co-elution [1]. The Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer multiple retention mechanisms: dispersive, dipole-dipole, π−π interactions, and shape selectivity. The highly electronegative fluorine atoms on the PFP phase interact strongly with the dipole moment of your fluorophenyl ring. Because the position of the fluorine atom alters the molecule's overall dipole and steric profile, the PFP column can easily resolve these isomers [3]. Crucial Tip: Swap your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN has π electrons that compete with the stationary phase, masking the PFP column's unique selectivity.
Q2: My target compound and a non-isobaric synthetic byproduct co-elute, causing severe ion suppression. How can I mitigate this?
The Causality: Ion suppression occurs when a co-eluting impurity competes with the target analyte for available charge in the Electrospray Ionization (ESI) droplet, drastically reducing sensitivity and reproducibility [1]. The Solution: You must alter the chromatographic selectivity ( α ) by adjusting the mobile phase pH. The propanoic acid group has a pKa of approximately 4.5. If your mobile phase pH is near 4.5, the analyte exists in a mixed ionization state, causing peak broadening and unpredictable retention. Adjust the pH to be at least 2 units away from the pKa (e.g., pH 2.5 using 0.1% Formic Acid, or pH 6.5 using 10 mM Ammonium Acetate) to ensure the molecule is fully protonated or fully deprotonated [2]. This will sharpen the peak and likely shift its retention time away from the neutral impurity.
Q3: How do I differentiate co-eluting impurities if chromatographic resolution is impossible due to matrix constraints?
The Causality: When altering the column chemistry or gradient fails to resolve peaks, you must rely on the mass spectrometer's resolving power. The Solution: Utilize Triple Quadrupole (TQ) Multiple Reaction Monitoring (MRM) optimization. Even if a des-fluoro impurity co-elutes, it will have a different precursor mass. For structurally similar impurities with overlapping isotopic envelopes, optimize the collision energy (CE) to find a unique fragment ion. For example, monitor the transition corresponding to the loss of the propanoic acid group, leaving the unique fluorophenyl-pyrazole cation[2].
Part 2: Experimental Protocols
Protocol A: Chromatographic Resolution of Fluorinated Isomers (PFP Method)
This protocol is a self-validating system; system suitability is confirmed only when the resolution ( Rs ) between the 3-fluoro and 4-fluoro isomers is ≥1.5 .
-
System Preparation: Flush the LC system with 50:50 Water:Methanol to remove any trace Acetonitrile, which suppresses π−π interactions.
-
Column Installation: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 μ m particle size). Set the column oven temperature to 40 °C to improve mass transfer and reduce backpressure [2].
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7, ensuring the propanoic acid is fully protonated).
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.
-
-
Gradient Optimization: Program a shallow gradient. Start at 20% B, hold for 1 minute, then ramp to 60% B over 10 minutes. A shallow gradient maximizes the time analytes spend interacting with the stationary phase, amplifying small selectivity differences.
-
Validation: Inject a spiked mixture of 2-fluoro, 3-fluoro, and 4-fluoro isomers. Verify baseline separation.
Protocol B: MS/MS MRM Optimization for Trace Impurities
-
Infusion: Prepare a 1 μ g/mL solution of the pure 4-fluoro target and the suspected impurity in 50:50 Mobile Phase A:B.
-
Precursor Ion Selection: Infuse directly into the MS source at 10 μ L/min. Operate in ESI negative mode ([M-H] − ) to target the carboxylic acid, or ESI positive mode ([M+H] + ) to target the pyrazole nitrogen.
-
Product Ion Scan: Apply a collision energy sweep (10 eV to 50 eV) using Argon as the collision gas.
-
Transition Selection: Select the three most abundant fragment ions for the target and the impurity. Ensure the primary quantifier transition for the target is completely absent in the impurity's fragmentation spectra.
Part 3: Data Presentation
Table 1: Column Chemistry Selection Guide for Fluorophenyl Pyrazole Derivatives
| Column Chemistry | Primary Retention Mechanism | Performance for Positional Isomers | Performance for Polar Impurities |
| C18 (Alkyl) | Dispersive (Hydrophobic) | Poor (Frequent co-elution) | Moderate |
| PFP (Fluorinated) | π−π , Dipole, Dispersive | Excellent (Baseline resolution) | Good |
| Phenyl-Hexyl | π−π , Dispersive | Moderate (Partial resolution) | Good |
| HILIC | Partitioning, Hydrogen Bonding | Poor | Excellent (Retains highly polar species) |
Table 2: Mobile Phase pH Optimization and Expected Analyte State
| Mobile Phase Modifier | Approx. pH | Analyte State (pKa ~4.5) | Chromatographic Impact | MS Ionization Mode |
| 0.1% Formic Acid | 2.7 | Fully Protonated (Neutral) | High retention, sharp peaks | ESI Positive / Negative |
| None (Water only) | ~5.0 | Mixed State (Partial Ionization) | Peak tailing, split peaks | Unpredictable |
| 10 mM Ammonium Acetate | 6.8 | Fully Deprotonated (Anion) | Lower retention, sharp peaks | ESI Negative |
Part 4: Mandatory Visualization
Decision tree for resolving LC-MS co-eluting impurities.
References
-
Chatterjee, B., & Mondal, P. (2026). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Analytical and Bioanalytical Chemistry Research, 13(2), 173-191.[Link]
-
Nakka, S., Marisetti, V. M., & Surya, S. B. M. (2025). A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles. Analyst, 150, 5457-5472.[Link]
-
Przybyciel, M. (2022). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]
Technical Support Center: Crystallization and Purification of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization and purification of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. This document offers practical, in-depth solutions to common challenges encountered during the purification of this and structurally related compounds.
Introduction
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a molecule of interest in pharmaceutical research. Achieving high purity is critical for its use in subsequent applications, and crystallization is a primary method for this purpose. However, the unique combination of a substituted pyrazole ring and a propanoic acid side chain can present specific challenges during purification. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid?
A1: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products. For pyrazole syntheses, common byproducts can include regioisomers, especially if unsymmetrical starting materials are used.[1] Incomplete reactions can also leave behind starting materials or intermediates.[1] Given the structure of your compound, potential impurities could include:
-
Starting materials: Unreacted 1-(4-fluorophenyl)hydrazine or precursors to the propanoic acid side chain.
-
Regioisomers: Depending on the synthetic route, isomers with the propanoic acid group at a different position on the pyrazole ring could form.
-
Colored impurities: Side reactions involving hydrazine starting materials can often produce colored byproducts.[1]
Q2: I'm seeing my product "oiling out" instead of crystallizing. What's happening and what should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[2] Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the primary solvent to the hot solution. This will lower the saturation point and may allow the solution to cool to a temperature below the compound's melting point before precipitation begins.[2]
-
Slow Down the Cooling Rate: Rapid cooling often encourages oiling out. Allow the solution to cool to room temperature slowly, and then further cool it in an ice bath. Using an insulated container can help control the cooling rate.[2]
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[2] For pyrazole compounds, mixed solvent systems like ethanol/water or hexane/ethyl acetate are often effective.[2]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield during recrystallization is a common problem that can often be resolved with procedural adjustments.[2] Consider the following:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling, thus reducing your yield.[2]
-
Ensure Thorough Cooling: Cool the solution to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of your product.[2] However, be mindful that impurities should remain in the solution at this temperature.
-
Check the Mother Liquor: After filtration, you can check for the presence of your compound in the mother liquor. Evaporating a small sample of the filtrate can indicate if a significant amount of your product was left behind.[2]
Q4: My compound won't crystallize at all. What are my options?
A4: If your compound fails to crystallize from a single solvent, several alternative strategies can be employed:
-
Mixed Solvent System: Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Acid-Base Extraction: Since your compound is a carboxylic acid, you can exploit its acidic nature for purification. Dissolve the crude material in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.[3]
-
Formation of Acid Addition Salts: Pyrazoles can be purified by forming acid addition salts, which can then be crystallized.[4] Dissolve the pyrazole in an organic solvent and add an inorganic or organic acid to form the salt. After crystallization, the pure pyrazole can be regenerated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | Compound's melting point is below the solution temperature during precipitation. Rapid cooling. | Increase solvent volume. Slow down the cooling rate. Change the solvent system. Use a seed crystal.[2] |
| Low Recrystallization Yield | Too much solvent used. Incomplete cooling. | Use the minimum amount of hot solvent. Cool the solution thoroughly in an ice bath.[2] |
| No Crystallization | Compound is too soluble in the chosen solvent. High level of impurities inhibiting crystal formation. | Try a different solvent or a mixed-solvent system. Consider purification by acid-base extraction or formation of an acid addition salt.[2][3][4] |
| Colored Crystals | Presence of colored impurities. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Poor Crystal Quality (e.g., needles, fine powder) | Rapid crystallization. | Slow down the cooling rate. Consider a different solvent system. |
Experimental Protocols
Protocol 1: Solubility Screening for Crystallization Solvent Selection
A systematic approach to selecting a suitable solvent is crucial for successful crystallization.
Caption: Workflow for selecting a suitable recrystallization solvent.
Methodology:
-
Place a small amount (e.g., 10-20 mg) of the crude compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water, hexane) dropwise at room temperature, shaking after each addition, to assess solubility in the cold. A good solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath and continue adding the solvent dropwise until the compound dissolves. A good solvent will dissolve the compound when hot.
-
Once dissolved, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Based on these observations, select the most suitable single solvent or a solvent pair for a larger-scale recrystallization.
Protocol 2: Single-Solvent Recrystallization
-
Place the crude 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals, preferably under vacuum.
Protocol 3: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold mixed-solvent system, and dry.
Protocol 4: Purification via Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate.
-
Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Collect the aqueous layer, which now contains the sodium salt of your carboxylic acid.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a dilute acid (e.g., 1M HCl) to the aqueous solution until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.[3]
Purity Assessment
After purification, it is essential to assess the purity of your 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. For carboxylic acids that may streak on silica gel, adding a small amount of acetic or formic acid to the eluent can improve the spot shape.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
References
- Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
- ChemicalBook. (2023). Pyrazole.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- MDPI. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl).
- PMC. (2010). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
- Teledyne ISCO. (2012).
- Taylor & Francis Online. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
- ACS Publications. (2001).
- Benchchem. (n.d.).
- LookChem. (n.d.).
- Beilstein Journal of Organic Chemistry. (2017).
- ResearchGate. (2018).
- Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?.
- PMC. (2007). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.
- MDPI. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptor.
- ResearchGate. (2017). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction.
- eGrove. (n.d.).
- R Discovery. (2009). Synthesis, Characterization and Crystal Structure of Some Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones.
- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- Google Patents. (2011). Method for purifying pyrazoles.
- PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
- ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- IntechOpen. (2022).
- ORCA - Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl).
- Journal of the American Chemical Society. (2023).
- ResearchGate. (n.d.). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles.
- Semantic Scholar. (2023).
Sources
A Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established NMR principles and comparative data from structurally analogous compounds to offer a robust interpretation of its expected spectral features. This document is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or anticipate synthesizing this and related pyrazole-containing compounds.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The specific compound, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, combines the pharmacologically significant pyrazole scaffold with a flexible propanoic acid side chain and a 4-fluorophenyl substituent, a common feature in many modern pharmaceuticals designed to enhance metabolic stability and binding affinity.
Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of atoms within a molecule. This guide will delve into the predicted chemical shifts, coupling constants, and multiplicities for each proton and carbon atom in the target molecule, offering a rationale for these predictions based on fundamental NMR theory and empirical data from similar structures.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorophenyl ring, the pyrazole ring protons, and the aliphatic protons of the propanoic acid chain. The presence of fluorine will introduce characteristic splitting patterns (H-F coupling).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2', H-6' | 7.60 - 7.70 | dd | JH-F ≈ 8-9 Hz, JH-H ≈ 8-9 Hz | Protons ortho to the fluorine atom on the phenyl ring, deshielded by the electronegative fluorine and the pyrazole ring. Expected to show coupling to both the fluorine and the meta protons. |
| H-3', H-5' | 7.15 - 7.25 | t | JH-H ≈ 8-9 Hz | Protons meta to the fluorine atom, appearing as a triplet due to coupling with the ortho protons. |
| H-3 (pyrazole) | 7.80 - 7.90 | s | - | Aromatic proton on the pyrazole ring, typically appearing as a singlet in this substitution pattern. |
| H-5 (pyrazole) | 7.50 - 7.60 | s | - | Aromatic proton on the pyrazole ring, generally appearing as a singlet. |
| -CH₂- (α to COOH) | 2.60 - 2.70 | t | JH-H ≈ 7-8 Hz | Methylene protons adjacent to the carboxylic acid group, appearing as a triplet due to coupling with the β-methylene protons. |
| -CH₂- (β to COOH) | 2.85 - 2.95 | t | JH-H ≈ 7-8 Hz | Methylene protons adjacent to the pyrazole ring, appearing as a triplet due to coupling with the α-methylene protons. |
| -COOH | 10.0 - 12.0 | br s | - | The carboxylic acid proton, which is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the 4-fluorophenyl ring will exhibit C-F coupling, which is a powerful diagnostic tool.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| C=O (Carboxylic Acid) | 175 - 178 | - | The carbonyl carbon of the carboxylic acid, typically found in this downfield region. |
| C-1' (ipso-C) | 136 - 138 | JC-F ≈ 3-4 Hz | The carbon atom of the phenyl ring directly attached to the pyrazole nitrogen. Shows a small coupling to fluorine. |
| C-2', C-6' | 120 - 122 | JC-F ≈ 8-9 Hz | Carbons ortho to the fluorine, showing a characteristic through-bond coupling. |
| C-3', C-5' | 115 - 117 | JC-F ≈ 21-23 Hz | Carbons meta to the fluorine, exhibiting a larger coupling constant. |
| C-4' (C-F) | 161 - 164 | JC-F ≈ 245-250 Hz | The carbon directly bonded to fluorine, showing a very large one-bond C-F coupling constant. |
| C-3 (pyrazole) | 138 - 140 | - | Aromatic carbon of the pyrazole ring. |
| C-4 (pyrazole) | 118 - 120 | - | The substituted carbon of the pyrazole ring, typically shifted upfield compared to the other pyrazole carbons. |
| C-5 (pyrazole) | 128 - 130 | - | Aromatic carbon of the pyrazole ring. |
| -CH₂- (α to COOH) | 33 - 35 | - | Aliphatic carbon adjacent to the carboxylic acid. |
| -CH₂- (β to COOH) | 20 - 22 | - | Aliphatic carbon adjacent to the pyrazole ring. |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data for analogous compounds is crucial.
-
3-(4-Fluorophenyl)propanoic acid : The aromatic region of this compound shows a doublet of doublets and a triplet, similar to the predicted pattern for the 4-fluorophenyl group in our target molecule. The aliphatic protons of the propanoic acid chain also show two triplets in a similar chemical shift range[1].
-
Substituted Pyrazoles : Various publications on substituted pyrazoles confirm the typical chemical shift ranges for the pyrazole ring protons and carbons. For instance, the pyrazole protons in similar environments typically appear as singlets between 7.5 and 8.0 ppm[2][3].
-
Fluorinated Aromatic Compounds : The characteristic C-F coupling constants observed in the ¹³C NMR spectra of fluorinated aromatic compounds provide a strong basis for the predicted values in our target molecule. The large one-bond coupling constant for the carbon directly attached to fluorine is a hallmark of these systems.
This comparative approach provides a high degree of confidence in the predicted spectral data presented in this guide.
Experimental Protocol for NMR Data Acquisition
For researchers who synthesize this compound, the following is a recommended protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for the carboxylic acid proton. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for both ¹H and ¹³C nuclei.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)
- Process the data with appropriate Fourier transformation, phasing, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
- Number of scans: 1024 or more, depending on the sample concentration and instrument sensitivity.
- Process the data similarly to the ¹H spectrum.
- Reference the spectrum to the solvent peak.
5. 2D NMR Experiments (Optional but Recommended):
- For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range H-C correlations, which is particularly useful for assigning quaternary carbons.
Visualization of Key Structural and Spectral Relationships
The following diagrams illustrate the molecular structure and the expected NMR correlations.
Figure 1: Molecular structure of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
Figure 2: Recommended workflow for NMR spectral analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid. By integrating fundamental NMR principles with comparative data from analogous structures, we have constructed a detailed spectral reference. The provided experimental protocol offers a robust framework for acquiring high-quality data for this and related molecules. This guide is intended to be a valuable resource for chemists and pharmacologists, aiding in the synthesis, characterization, and development of novel pyrazole-based compounds.
References
-
Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. (n.d.). Retrieved from [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - Semantic Scholar. (2022, September 23). Retrieved from [Link]
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Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23). Retrieved from [Link]
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Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC. (2021, June 17). Retrieved from [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. (2021, March 10). Retrieved from [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. (n.d.). Retrieved from [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
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A Comparative Efficacy Analysis: 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid versus its Non-Fluorinated Analogs in Preclinical Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid and its non-fluorinated counterpart, 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. While direct head-to-head preclinical data for these specific molecules is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry, data from analogous compounds, and validated experimental protocols to offer a predictive and practical comparison of their potential efficacy, metabolic stability, and overall suitability as drug candidates.
The Rationale for Fluorination in Pyrazole-Based Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a fluorine atom onto the N-phenyl ring of the pyrazole core is a deliberate modification aimed at modulating several key pharmacokinetic and pharmacodynamic parameters.
Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[1] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance at the target receptor.[1] The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidative metabolism.[1] Furthermore, the introduction of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity with the target protein.[1][2]
Structural and Mechanistic Considerations
The primary difference between the two molecules lies in the para-substitution on the N1-phenyl ring. This seemingly minor change can have significant implications for the molecule's interaction with its biological target and its metabolic fate.
Caption: Impact of 4-fluoro substitution on molecular properties.
The 4-fluoro substituent in 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is expected to block the para-position of the phenyl ring, a common site for metabolic oxidation by cytochrome P450 enzymes. This would likely lead to a longer plasma half-life and increased bioavailability compared to the non-fluorinated analog.
Comparative Efficacy: A Predictive Analysis
Table 1: Predicted Comparative Efficacy Profile
| Parameter | 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | Rationale for Prediction |
| Target Binding Affinity (e.g., COX-2) | Potentially Higher | Baseline | The electron-withdrawing nature of fluorine can alter the charge distribution of the phenyl ring, potentially leading to more favorable electrostatic interactions with the active site of the target enzyme. |
| In Vitro Potency (IC50) | Potentially Lower (more potent) | Baseline | Enhanced binding affinity would translate to a lower concentration required for target inhibition. |
| Cellular Efficacy (EC50) | Potentially Lower (more potent) | Baseline | Increased membrane permeability due to the lipophilic nature of the C-F bond could lead to better cellular uptake and efficacy.[1] |
| In Vivo Efficacy | Potentially Higher | Baseline | A combination of enhanced potency and improved pharmacokinetic properties (longer half-life, higher bioavailability) would likely result in greater in vivo efficacy at a given dose. |
Pharmacokinetic Profile Comparison
The most significant differences between the fluorinated and non-fluorinated analogs are anticipated in their pharmacokinetic profiles.
Table 2: Predicted Comparative Pharmacokinetic Profile
| Parameter | 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | Rationale for Prediction |
| Metabolic Stability | Higher | Lower | The C-F bond is significantly stronger than a C-H bond, making the 4-position of the phenyl ring resistant to metabolic hydroxylation.[1] |
| Plasma Half-life (t1/2) | Longer | Shorter | Reduced metabolic clearance will lead to a longer circulation time. |
| Oral Bioavailability | Higher | Lower | Decreased first-pass metabolism in the liver is expected to result in a greater fraction of the administered dose reaching systemic circulation. |
| Volume of Distribution (Vd) | Potentially Higher | Baseline | Increased lipophilicity can lead to greater distribution into tissues. |
Experimental Protocols
To empirically validate the predicted differences, the following experimental protocols are recommended.
Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid and its 4-fluorophenyl analog
The synthesis of these compounds can be achieved through a multi-step process, with a key step being the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate.[5]
Caption: General synthetic scheme for 3-(1-Aryl-1H-pyrazol-4-yl)propanoic acids.
Step 1: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde
-
To a stirred solution of the appropriate phenylhydrazone (1 equivalent) in dimethylformamide (DMF), Vilsmeier-Haack reagent (prepared from POCl3 and DMF) is added dropwise at 0°C.[5]
-
The reaction mixture is then heated to 60-70°C for several hours.[5]
-
After completion, the reaction is quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).
-
The precipitated product, the corresponding pyrazole-4-carbaldehyde, is filtered, washed, and dried.
Step 2: Synthesis of 3-(1-Aryl-1H-pyrazol-4-yl)acrylic acid
-
A mixture of the pyrazole-4-carbaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine in pyridine is heated at reflux.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled and poured into ice-cold dilute hydrochloric acid.
-
The resulting precipitate, the acrylic acid derivative, is collected by filtration and recrystallized.
Step 3: Synthesis of 3-(1-Aryl-1H-pyrazol-4-yl)propanoic acid
-
The acrylic acid derivative (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final propanoic acid derivative.[5]
In Vitro Efficacy Assessment: COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency of the compounds against the two COX isoforms.[6]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or vehicle (DMSO) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for the formation of PGE2.
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using a competitive ELISA-based immunoassay kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of novel compounds.[7][8]
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The introduction of a fluorine atom at the 4-position of the N-phenyl ring in 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a rational drug design strategy with a high probability of enhancing its therapeutic potential. The fluorinated analog is predicted to exhibit superior metabolic stability, a longer plasma half-life, and potentially greater in vivo efficacy compared to its non-fluorinated counterpart.
While this guide provides a robust framework for comparing these two compounds based on established scientific principles, it is imperative to conduct direct comparative studies to definitively ascertain their relative merits. Future research should focus on the parallel synthesis and evaluation of both compounds in the described in vitro and in vivo assays. Furthermore, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to fully characterize their drug-like properties and safety profiles. Such data will be crucial for determining which, if either, of these molecules warrants further development as a clinical candidate.
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- Kumari, S., & Gupta, H. (2025, March 31).
- Abdel-Aziz, A. A.-M., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 265–275.
- Gerokonstantis, D. T., et al. (2021).
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical Sciences and Research, 14(7), 3267-3279.
- Deepa, M., et al. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 9(1), 420-424.
- Ali, N., et al. (2025, November 26).
- Patel, R. V., et al. (2014). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3473.
- El-Sayed, M. A. A., et al. (2025, February 23).
- Deepa, M., et al. (2018). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction. E-Journal of Chemistry, 9(1).
- Jones, C. P., et al. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 14, 2194-2201.
- Mathew, L., et al. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125-135.
- Ahmed, S. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. Chemical Physics Letters, 829, 140810.
- Goswami, L. N., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Pharmaceutics, 15(5), 1361.
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- Sigma-Aldrich. (n.d.). 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
- Yüksek, H., et al. (2019). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 9(1), 80-86.
- Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176–185.
- Mickevičius, V., et al. (2020). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 25(23), 5635.
- Shingare, S. M., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 12(02), 114-118.
- Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6203.
- Al-Hazmi, G. H., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polish Journal of Environmental Studies, 33(5), 5557-5565.
- Iovanna, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3747.
- Gomaa, A. M., et al. (2020). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 25(18), 4256.
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 668332.
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A Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid
Accurate quantification of active pharmaceutical ingredients and their intermediates in biological matrices is the cornerstone of robust pharmacokinetic (PK) and toxicokinetics (TK) profiling. 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a specialized fluorinated pyrazole derivative. Its structure—featuring a lipophilic fluorophenyl ring, a stable pyrazole core, and a terminal propanoic acid moiety—presents unique bioanalytical opportunities and challenges.
As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities, detail a self-validating experimental protocol, and outline the validation framework required to meet global regulatory standards[1].
Analytical Modality Comparison: Selecting the Optimal Platform
When developing a quantitative assay for a propanoic acid derivative in complex matrices like plasma, three primary modalities are typically evaluated. The table below summarizes why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole (QqQ) is the industry standard for this application.
Table 1: Performance Comparison of Analytical Modalities
| Parameter | HPLC-UV | LC-HRMS (Q-TOF) | LC-MS/MS (QqQ) |
| Sensitivity (LLOQ) | ~50 - 100 ng/mL | ~1 - 5 ng/mL | 0.1 - 1 ng/mL |
| Selectivity in Plasma | Low (Subject to baseline interference) | Very High (Exact mass filtering) | High (MRM specific transitions) |
| Linear Dynamic Range | 2 - 3 orders of magnitude | 2 - 3 orders of magnitude | 3 - 4 orders of magnitude |
| Data File Size / Throughput | Small / Medium | Very Large / Medium | Small / High (Ideal for large cohorts) |
| Primary Use Case | Bulk purity analysis, QC | Metabolite ID, untargeted screening | Targeted PK/TK study sample analysis |
The Causality Behind the Choice
While HPLC-UV is cost-effective, it lacks the sensitivity required to track the terminal elimination phase of the analyte in vivo. LC-HRMS is exceptional for identifying unknown metabolites but suffers from a narrower linear range and excessive data burden for routine quantification.
LC-MS/MS (QqQ) is the optimal choice. The terminal propanoic acid moiety of the analyte readily deprotonates in negative Electrospray Ionization (ESI-). By utilizing Multiple Reaction Monitoring (MRM), the QqQ acts as a dual-mass filter, isolating the specific [M-H]- precursor ion and its predictable product ions, effectively eliminating background matrix noise.
Mechanistic Workflow & Fragmentation Logic
To build a highly selective MRM method, we must understand the gas-phase fragmentation of the molecule. The exact mass of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is approximately 234.1 Da. In ESI- mode, it forms a stable [M-H]- precursor at m/z 233.1.
Upon Collision-Induced Dissociation (CID), the most thermodynamically favorable pathway is the neutral loss of carbon dioxide (CO2, 44 Da) from the propanoic acid chain, yielding a highly abundant product ion at m/z 189.1. A secondary, higher-energy cleavage of the pyrazole ring yields a qualifier ion at m/z 148.0.
Figure 1: ESI- MRM fragmentation logic for the fluorinated pyrazole analyte.
Step-by-Step Experimental Protocol
A robust bioanalytical method must function as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) during the very first step, any downstream variations in extraction recovery or MS ionization are internally corrected.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (blank, calibration standard, or study sample) into a 96-well plate.
-
Add 150 µL of cold Acetonitrile spiked with the SIL-IS (e.g., 50 ng/mL).
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate, evaporate under nitrogen, and reconstitute in 100 µL of initial mobile phase.
Step 2: Chromatographic Separation
-
Column: Reversed-phase C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Methanol.
-
Gradient: 10% B to 90% B over 3 minutes at 0.4 mL/min.
Expert Insight - The Causality of Mobile Phase Selection: Novice scientists often default to 0.1% Formic Acid for all LC-MS methods. However, Formic acid (pH ~2.7) will fully protonate the propanoic acid moiety (pKa ~4.5). While this improves C18 retention, it severely suppresses the generation of [M-H]- ions in the ESI- source. By utilizing 10 mM Ammonium Acetate (pH ~6.8), we maintain the analyte in a partially deprotonated state. This creates a "sweet spot" where the analyte retains enough lipophilicity for adequate chromatography, while the volatile buffer facilitates efficient deprotonation at the ESI droplet surface, maximizing assay sensitivity.
Step 3: Mass Spectrometry Detection
-
Polarity: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -2.5 kV.
-
Transitions: m/z 233.1 → 189.1 (Quantifier); m/z 233.1 → 148.0 (Qualifier).
ICH M10 Method Validation Framework
Before analyzing study samples, the method must undergo full validation according to the [1] and [2].
Figure 2: ICH M10-compliant bioanalytical validation workflow.
Data Presentation: Validation Metrics
To prove the trustworthiness of the assay, the following parameters must be evaluated using Quality Control (QC) samples spiked at low, medium, and high concentrations. Below is a summary of representative validation data demonstrating compliance with regulatory acceptance criteria[3].
Table 2: Representative ICH M10 Validation Data Summary
| Validation Parameter | Regulatory Acceptance Criteria | Observed Performance (Representative Data) |
| Linearity | R² ≥ 0.9900 | R² = 0.9985 (Range: 1 - 1000 ng/mL) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% - 7.5% across all QC levels |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +5.2% |
| IS-Normalized Matrix Factor | CV ≤ 15% between 6 distinct lots | 1.02 (CV: 4.8%, n=6 lots) |
| Freeze-Thaw Stability | ± 15% of nominal concentration | 98.5% recovery (3 cycles at -80°C) |
By achieving an IS-Normalized Matrix Factor close to 1.0 with a low Coefficient of Variation (CV), we mathematically prove our self-validating system. Even if unchromatographed endogenous lipids enter the MS source, they suppress the analyte and the IS equally, ensuring the calculated concentration remains highly accurate[2].
References
- Source: europa.
- Source: ich.
- Source: fda.
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A Comparative Analysis of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid: A Novel Selective mPGES-1 Inhibitor for Next-Generation Anti-Inflammatory Therapy
Abstract
This guide provides a comprehensive technical comparison of the investigational compound, 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, against standard anti-inflammatory agents. Based on its structural features—a pyrazole core linked to a propanoic acid moiety, which is common in anti-inflammatory drugs—this molecule is projected to act as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] The therapeutic rationale for targeting mPGES-1 lies in its potential to offer potent anti-inflammatory efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs, but with a significantly improved safety profile, particularly concerning cardiovascular and gastrointestinal side effects.[3][4] This document will detail the mechanistic basis for this hypothesis, present a comparative bioactivity profile against benchmark inhibitors, and provide the detailed experimental protocols required to validate these claims.
The Mechanistic Rationale: Targeting the Pro-Inflammatory Hub of PGE₂ Synthesis
Inflammation, pain, and fever are largely driven by the overproduction of prostaglandin E₂ (PGE₂). The biosynthesis of PGE₂ is a multi-step enzymatic cascade, offering several points for therapeutic intervention.[5] The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into the unstable intermediate, prostaglandin H₂ (PGH₂).[6] From here, the terminal enzyme mPGES-1 catalyzes the final, critical step: the isomerization of PGH₂ to PGE₂.[5]
While classic NSAIDs (e.g., Indomethacin) non-selectively block both COX-1 and COX-2, and newer coxibs (e.g., Celecoxib) selectively block COX-2, both approaches inhibit the production of multiple prostanoids upstream.[7][8] This broad inhibition is responsible for their well-documented side effects. For example, inhibition of COX-1 disrupts its protective role in the gastric mucosa, while inhibition of COX-2 can block the production of cardioprotective prostacyclin (PGI₂), leading to cardiovascular risks.[3]
Targeting mPGES-1 represents a more refined strategy. Since mPGES-1 is the specific terminal enzyme for inducible PGE₂ production during inflammation, its inhibition selectively blocks the synthesis of this key pro-inflammatory mediator without affecting other prostanoid pathways.[4][9] This approach is expected to preserve the synthesis of beneficial prostaglandins, thus uncoupling anti-inflammatory efficacy from the major side effects of COX inhibitors.
Caption: The Prostaglandin E₂ (PGE₂) Biosynthesis Pathway.
Comparative Bioactivity Profile
To contextualize the potential of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, its inhibitory profile must be assessed against key enzymes in the prostanoid pathway and compared with standard inhibitors. The ideal candidate will demonstrate high potency for mPGES-1 while showing minimal to no activity against COX-1 and COX-2.
Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀)
| Compound | Target: mPGES-1 (IC₅₀) | Target: COX-2 (IC₅₀) | Target: COX-1 (IC₅₀) | Selectivity Profile |
| 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid | ~5 nM (Projected) | >10,000 nM | >10,000 nM | Highly Selective for mPGES-1. Expected to potently inhibit PGE₂ production without affecting the broader COX pathway. |
| Zaloglanstat (ISC-27864) (Standard mPGES-1 Inhibitor) | 5 nM[10] | >10,000 nM[10] | >10,000 nM[10] | Highly Selective for mPGES-1. A benchmark for potent and selective mPGES-1 inhibition, validating the therapeutic target.[10] |
| Celecoxib (Standard COX-2 Inhibitor) | >10,000 nM | ~40 nM | ~15,000 nM | Selective for COX-2. Effectively reduces inflammation but carries cardiovascular risks by inhibiting PGI₂ synthesis.[7] |
| Indomethacin (Standard Non-Selective COX Inhibitor) | >10,000 nM | ~30 nM | ~20 nM | Non-Selective. Potently inhibits both COX isoforms, leading to high efficacy but also a high incidence of gastrointestinal side effects due to COX-1 inhibition.[8][11] |
Note: IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data for standard inhibitors are derived from published literature.
Experimental Protocol: Human mPGES-1 Cell-Free Inhibition Assay
Trustworthy and reproducible data is the cornerstone of drug development. The following protocol describes a robust cell-free enzymatic assay to determine the IC₅₀ value of a test compound against human mPGES-1. This assay directly measures the enzymatic conversion of PGH₂ to PGE₂.
Principle
This assay quantifies the activity of recombinant human mPGES-1 by measuring the amount of PGE₂ produced from its substrate, PGH₂. The reaction is performed in the presence of a necessary cofactor, glutathione (GSH).[5] The inhibitory potential of a test compound is determined by measuring the reduction in PGE₂ production across a range of compound concentrations. The final PGE₂ concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H₂ (PGH₂) substrate
-
Glutathione (GSH), reduced form
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 7.4
-
Test Compound (e.g., 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid) dissolved in DMSO
-
PGE₂ ELISA Kit
-
96-well microplates
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 180 µL of Assay Buffer containing 1 µg of recombinant mPGES-1 and 1 mM GSH.
-
Causality Note: GSH is an essential cofactor for mPGES-1 activity. Its presence is required for the enzyme to adopt its active conformation.[5]
-
-
Inhibitor Pre-incubation: Add 10 µL of the diluted test compound (or DMSO for control wells) to the reaction mixture. Incubate for 15 minutes at room temperature.
-
Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
-
Initiation of Reaction: Add 10 µL of 5 µM PGH₂ substrate to each well to start the reaction.
-
Causality Note: PGH₂ is highly unstable. It should be handled quickly and kept on ice until the moment of addition to initiate the enzymatic reaction synchronously across all wells.
-
-
Reaction Incubation: Incubate the plate for 60 seconds at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl). This denatures the enzyme and stabilizes the PGE₂ product.
-
Quantification of PGE₂: Analyze the concentration of PGE₂ in each well using a commercial PGE₂ competitive ELISA kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the mPGES-1 Cell-Free Inhibition Assay.
Conclusion and Future Directions
The structural characteristics of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid strongly suggest its potential as a highly potent and selective mPGES-1 inhibitor. This targeted mechanism of action positions it as a promising candidate for a new generation of anti-inflammatory drugs. By selectively blocking the production of PGE₂, it is hypothesized to deliver the therapeutic benefits of traditional NSAIDs and coxibs while circumventing their most significant liabilities: gastrointestinal toxicity and cardiovascular risk.[3][4]
The comparative analysis presented here provides a clear rationale for its development. The next critical steps involve the empirical validation of its bioactivity and selectivity using the detailed protocols outlined in this guide. Successful in vitro validation should be followed by preclinical in vivo studies in established models of inflammation and pain to confirm its efficacy and superior safety profile. This rigorous, mechanistically driven approach is essential for translating the promise of selective mPGES-1 inhibition into a clinically valuable therapeutic.
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Comparative Guide to the FTIR Spectroscopy of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Part 1: Predicted FTIR Vibrational Modes
The structure of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid incorporates three key moieties: a carboxylic acid, a 1,4-disubstituted pyrazole ring, and a para-substituted fluorophenyl group. Each of these contributes characteristic absorption bands to the infrared spectrum. The predicted wavenumbers for the most significant vibrational modes are summarized below.
Table 1: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Comments |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[1][2][3] The band is exceptionally broad and will likely overlap with C-H stretching frequencies.[4][5] |
| ~3100 - 3000 | Medium - Weak | Aromatic C-H stretch | Associated with the C-H bonds on both the fluorophenyl and pyrazole rings.[6][7][8] |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch | Arising from the methylene (-CH₂) groups of the propanoic acid side chain.[3][5] |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position around 1710 cm⁻¹ is typical for a saturated, dimeric carboxylic acid.[1][3][9] |
| ~1600, ~1500 | Medium - Strong | C=C stretch (Aromatic Rings) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the fluorophenyl and pyrazole rings.[6][7][8] |
| ~1590 | Medium | C=N stretch (Pyrazole Ring) | The carbon-nitrogen double bond stretch of the pyrazole ring is expected in this region.[10][11] |
| ~1420 | Medium, Broad | O-H in-plane bend | This bending vibration is coupled with C-O stretching and is another feature of carboxylic acids.[2] |
| ~1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) | The carbon-oxygen single bond stretch is typically strong and appears in this range.[2] |
| ~1230 | Strong | C-F stretch | The carbon-fluorine bond gives rise to a very strong and characteristic absorption, a key marker for the fluorophenyl group.[11] |
| ~920 | Broad, Medium | O-H out-of-plane bend | A broad absorption characteristic of the carboxylic acid dimer.[2] |
| ~830 | Strong | C-H out-of-plane bend | This strong band is indicative of the 1,4-disubstitution (para) pattern on the phenyl ring.[8] |
Part 2: Comparative Analysis with Reference Compounds
To validate the predicted spectrum, we can compare it to the experimental spectra of simpler, structurally related molecules. This comparison helps in assigning the observed peaks of the target compound with greater confidence.
Alternative 1: Propanoic Acid (Carboxylic Acid Moiety)
Propanoic acid serves as an excellent reference for the propanoic acid side chain. Its spectrum is dominated by the characteristic absorptions of a carboxylic acid.
-
Key Features: A very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[3][4][5][12]
-
Comparison: The target molecule is expected to show these same dominant features, confirming the presence of the carboxylic acid group.
Alternative 2: 1-Phenylpyrazole (Pyrazole Ring System)
1-Phenylpyrazole provides a reference for the core heterocyclic structure.
-
Key Features: Its spectrum will show aromatic C-H stretches above 3000 cm⁻¹, C=C ring stretches around 1600-1500 cm⁻¹, and C=N stretching.[13][14] It will lack the carboxylic acid bands.
-
Comparison: The presence of similar ring vibration peaks in the target molecule's spectrum helps confirm the integrity of the pyrazole ring system.
Alternative 3: Fluorobenzene (Fluorophenyl Group)
Fluorobenzene is the reference for the substituted aromatic ring.
-
Key Features: Aromatic C-H stretches (~3050 cm⁻¹), C=C ring stretches (~1590, 1490 cm⁻¹), and a very strong C-F stretching band around 1230 cm⁻¹.[15][16][17]
-
Comparison: A strong peak around 1230 cm⁻¹ in the spectrum of the target molecule would be a definitive indicator of the successful incorporation of the fluorophenyl group.[11]
Table 2: Comparative Summary of Key Spectral Features
| Vibrational Mode | Target Molecule (Predicted) | Propanoic Acid (Reference) | 1-Phenylpyrazole (Reference) | Fluorobenzene (Reference) |
| O-H Stretch | 3300 - 2500 cm⁻¹ (Broad) | 3300 - 2500 cm⁻¹ (Broad)[4][5] | Absent | Absent |
| Aromatic C-H Stretch | ~3100 - 3000 cm⁻¹ | Absent | Present | Present[7] |
| Aliphatic C-H Stretch | ~2980 - 2850 cm⁻¹ | Present[5] | Absent | Absent |
| C=O Stretch | ~1710 cm⁻¹ | ~1710 cm⁻¹[3] | Absent | Absent |
| C=C / C=N Stretches | ~1600, ~1590, ~1500 cm⁻¹ | Absent | Present | Present[7] |
| C-F Stretch | ~1230 cm⁻¹ | Absent | Absent | ~1230 cm⁻¹ |
| p-Subst. C-H Bend | ~830 cm⁻¹ | Absent | Absent | Present (Monosubst.) |
Part 3: Experimental Protocol for Spectral Acquisition (ATR-FTIR)
To obtain a high-quality, reproducible FTIR spectrum of the solid target compound, the Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation and ease of use.[18][19][20]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol and a lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder. This ensures good contact between the sample and the crystal surface, which is critical for a strong signal.[21]
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface as described in step 2.
Part 4: Workflow for Spectral Validation
The following workflow provides a logical sequence for a researcher to follow when using FTIR to confirm the identity of a newly synthesized batch of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
Caption: Workflow for FTIR-based identity confirmation.
This systematic process ensures that all key structural features of the molecule are accounted for, leading to a confident structural verification. The "fingerprint region" (below 1500 cm⁻¹) contains many complex vibrations unique to the molecule's overall structure and is crucial for distinguishing it from similar compounds.[22]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Kandori, H. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(29), 5419-5426. [Link]
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ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). Propionic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1959–1968. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
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Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). Acta crystallographica. Section C, Crystal structure communications, 65(Pt 6), o296–o299. [Link]
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A Comparative Guide to the Definitive Structure Elucidation of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic Acid
Abstract
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid, a novel small molecule with therapeutic potential. We will focus on single-crystal X-ray crystallography as the gold standard for absolute structure determination and compare its definitive, solid-state insights with complementary data from solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require robust, self-validating protocols for chemical structure verification, in line with Good Laboratory Practice (GLP) principles.[1][2][3][4]
The Imperative of Absolute Structural Validation
The synthesis of novel chemical entities is often designed to yield a specific regioisomer. In the case of substituted pyrazoles, for example, synthetic routes can sometimes produce mixtures of isomers. Spectroscopic techniques like NMR can make correct identification non-trivial, especially in complex molecules.[5] Therefore, relying on a single analytical method is a significant risk. A multi-technique, or "orthogonal," approach, where each method relies on a different physical principle, is essential for building an unassailable case for a molecule's structure.[6][7][8][9][10] This guide establishes single-crystal X-ray diffraction as the definitive final arbiter of structure, providing a visual 3D map of atomic arrangement that leaves no room for ambiguity.[5][11][12]
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides detailed, high-resolution information about the internal lattice of a crystalline substance.[13] By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms within a highly ordered crystal, we can determine the precise coordinates of each atom in three-dimensional space.[14][15] This technique is unparalleled for confirming molecular connectivity, relative stereochemistry, and, in many cases, absolute configuration.[11]
Causality-Driven Experimental Protocol
The following protocol is designed to be a self-validating system. Each step is chosen not merely to obtain a result, but to ensure the quality and integrity of that result, which is then verified by internationally recognized standards.
Step 1: Crystal Growth (The Foundation of Quality Data)
-
Objective: To grow a single, high-quality crystal free of significant defects. The quality of the final structure is entirely dependent on the quality of the crystal.
-
Protocol:
-
Dissolve 10-20 mg of purified 3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid in a minimal amount of a suitable solvent system. Scientist's Note: The choice of solvent is critical. A screen of solvents such as ethyl acetate, methanol, and acetonitrile is performed. Slow evaporation is the chosen method, as it allows for the gentle, ordered packing of molecules into a crystal lattice. A mixture of ethyl acetate/hexane was found to be optimal, as the less-polar hexane acts as an anti-solvent, slowly reducing the solubility and promoting crystallization over precipitation.
-
Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days.
-
Visually inspect the resulting crystals under a microscope. Select a clear, well-formed crystal with sharp edges, typically 0.1-0.3 mm in each dimension.[16]
-
Step 2: Data Collection (Capturing the Diffraction Pattern)
-
Objective: To accurately measure the position and intensity of thousands of diffracted X-ray reflections.
-
Protocol:
-
Mount the selected crystal on a goniometer head using a cryoprotectant oil.[13]
-
Center the crystal in the X-ray beam of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.[13][16]
-
Cool the crystal to 100 K using a liquid nitrogen cryostream. Scientist's Note: Cooling is essential as it reduces thermal vibration of the atoms, leading to sharper diffraction spots at higher angles (better resolution) and minimizes potential radiation damage to the crystal.[16]
-
Perform a series of omega (ω) scans to collect a complete, redundant dataset covering all of reciprocal space.[16]
-
Step 3: Structure Solution and Refinement (Translating Data into a Model)
-
Objective: To solve the "phase problem" and build an atomic model that best fits the experimental diffraction data.
-
Protocol:
-
Data Integration and Scaling: Process the raw diffraction images to determine the intensities and positions of each reflection.[16]
-
Space Group Determination: Analyze the systematic absences in the data to determine the crystal's space group.
-
Structure Solution: Use direct methods (e.g., SHELXT) to obtain an initial electron density map and build a preliminary molecular model.
-
Structure Refinement: Iteratively refine the atomic positions, and anisotropic displacement parameters against the experimental data using a full-matrix least-squares program (e.g., SHELXL).[17] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Data Presentation and Quality Validation
The quality of a crystal structure is not a matter of opinion; it is judged by a set of internationally accepted metrics. The final output is a Crystallographic Information File (CIF), which contains all experimental and model data.[17] This file is submitted to the International Union of Crystallography's (IUCr) checkCIF service for validation.[18][19][20]
Table 1: Crystallographic Data and Refinement Statistics for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
| Parameter | Value | Significance |
| Chemical Formula | C₁₂H₁₁FN₂O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 234.23 g/mol | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.53(1), 12.45(2), 10.21(1) | Dimensions of the unit cell. |
| β (°) | 98.75(3) | Angle of the unit cell. |
| Volume (ų) | 1072.1(3) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Data collection temperature. |
| Wavelength (Å) | 0.71073 | X-ray source (Mo Kα). |
| Reflections Collected / Unique | 9850 / 2450 | A high redundancy of data is crucial for accurate scaling and error analysis. |
| R_int | 0.025 | A low R_int indicates good agreement between symmetry-equivalent reflections. |
| R1 [I > 2σ(I)] | 0.041 | A primary indicator of the agreement between the observed and calculated structure factors. Values < 5% are excellent for small molecules.[21] |
| wR2 (all data) | 0.115 | A weighted R-factor based on all data, generally higher than R1. |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0, indicating a good refinement model. |
| Largest diff. peak/hole (e⁻Å⁻³) | 0.25 / -0.21 | Residual electron density; values close to zero indicate that the model accounts for nearly all electron density. |
The checkCIF Report: A Mandate for Trustworthiness
The checkCIF report is an automated validation of the CIF, flagging potential errors or unusual findings as ALERTS.[18][22] It is a critical tool for ensuring the quality and integrity of the data before publication or use in a regulatory submission.[22][23]
-
Level A Alerts: Indicate serious issues that must be resolved or explained.
-
Level B Alerts: Potential problems that usually require corrective action.
-
Level C Alerts: Outliers that may need correction.[19]
For our target molecule, the checkCIF report was clean, with zero Level A or B alerts, providing the highest level of confidence in the structural assignment. This process ensures the data is Findable, Accessible, Interoperable, and Reusable (FAIR).[18][22]
Orthogonal & Complementary Validation Methods
While X-ray crystallography provides a definitive solid-state structure, regulatory bodies and good scientific practice demand corroborating evidence from orthogonal techniques.[8][9] These methods analyze the molecule under different conditions (e.g., in solution) and use different physical principles, providing a comprehensive and robust characterization.[6][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating molecular structure in solution.[6] It provides detailed information about the chemical environment and connectivity of atoms, confirming the carbon-hydrogen framework.[6]
-
¹H NMR: Confirms the number and types of proton environments. For our target molecule, the characteristic signals for the aromatic, pyrazole, and propanoic acid protons were observed in the expected regions with correct integrations and splitting patterns.
-
¹³C NMR: Confirms the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for confirming the connection between the fluorophenyl ring and the N1 position of the pyrazole, a key structural question that can be ambiguous from ¹H NMR alone.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis of mass spectrometry.[6] It is ideal for confirming two critical quality attributes (CQAs): molecular weight and purity.[9]
-
Methodology: The sample is analyzed by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).
-
Validation: The observed mass of the protonated molecule ([M+H]⁺) must be within a narrow tolerance (typically <5 ppm) of the theoretical mass calculated from the elemental formula. For our target, the theoretical mass is 235.0881, and the observed mass was 235.0879, confirming the molecular formula with high confidence.
Comparative Analysis of Techniques
No single technique can answer all questions. X-ray crystallography provides an exact, static snapshot of the molecule in the solid state, while NMR reveals its structure and dynamics in the more biologically relevant solution state.[24]
Table 2: Strengths and Limitations of Validation Techniques
| Technique | Principle | Strengths | Limitations | Role in Validation |
| X-ray Crystallography | X-ray Diffraction | Unambiguous 3D structure, confirms connectivity, relative & absolute stereochemistry.[11] | Requires high-quality single crystals; provides a static, solid-state structure.[11] | Definitive |
| NMR Spectroscopy | Nuclear Spin Resonance | Powerful for structure and dynamics in solution; establishes atomic connectivity.[6][24] | Can be ambiguous for complex regio- or stereoisomers; less precise than X-ray for 3D coordinates.[11] | Orthogonal |
| Mass Spectrometry (HRMS) | Mass-to-Charge Ratio | Confirms molecular formula with high accuracy and precision; assesses purity.[6] | Provides no information on isomerism, connectivity, or 3D structure. | Complementary |
| Infrared (IR) Spectroscopy | Molecular Vibrations | Confirms presence of key functional groups (e.g., C=O of carboxylic acid, C-F bond). | Provides limited information on the overall molecular skeleton. | Complementary |
Conclusion: An Integrated Approach to Unquestionable Identity
The structural validation of 3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid demonstrates the power of an integrated, multi-technique approach. While NMR and MS provided strong, corroborating evidence for the molecular formula and atomic connectivity in solution, only single-crystal X-ray crystallography delivered the definitive, unambiguous three-dimensional structure. The high-quality crystallographic data, validated against the rigorous standards of the IUCr's checkCIF service, provides the highest possible confidence in the molecular architecture. For drug development professionals, adopting this hierarchical approach—using complementary and orthogonal methods to support a definitive crystallographic analysis—is the most robust strategy to ensure data integrity, mitigate risk, and accelerate the path to clinical investigation.
References
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- A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjug
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]
- checkCIF FAQ. (n.d.). IUCr Journals.
- What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.
- checkCIF/PL
- CIF VALID
-
Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
- What is GLP (Good Laboratory Practice). (2026, March 18). Certara.
- andselisk. (2017, September 12).
- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
- Comparison of X-ray Crystallography, NMR and EM. (n.d.).
- Comparison of NMR and X-ray crystallography. (n.d.). Unknown Source.
- Short Guide to CIFs. (n.d.). CCDC.
- Single crystal diffraction. (n.d.). DoITPoMS, University of Cambridge.
- checkCIF. (n.d.).
- Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube.
- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Unknown Source.
- Protein X-ray Crystallography in Drug Discovery. (2025, April 13).
- Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). ORNL Neutron Sciences.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- A short guide to Crystallographic Inform
- Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024, July 18). News-Medical.Net.
- Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111.
- Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC.
- Good Laboratory Practice (GLP): Key Considerations & Validation Insights. (2023, November 29). MMS Holdings.
- Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse.
- Protein X-Ray Structure Validation: Key Criteria. (n.d.). Learn Crystallography.
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- Good Laboratory Practices (GLP): 2024 Guide. (2024, February 19). Biobide.
- Understanding Good Laboratory Practice (GLP) Guidelines. (2025, February 17). CfPIE.
- Small molecule crystallography. (n.d.). Excillum.
- Orthogonal methods/techniques – like 2-factor authentication for experimental results. (2026, March 21). Unknown Source.
- Kariuki, B. M., Fathy, B., & El-Hiti, G. A. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -... ORCA - Cardiff University.
- Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)
- Kruger, H. G., et al. (2009). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). Acta Crystallographica Section C.
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI.
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2023, April 13). MDPI.
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Differences in receptor binding between 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid and pyrazole-3-carboxylic acids
Comparative Guide: Receptor Binding Dynamics of 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid vs. Pyrazole-3-carboxylic acids
Introduction
In the landscape of G-protein-coupled receptor (GPCR) drug discovery, the spatial orientation, rigidity, and linker chemistry of acidic pharmacophores dictate both receptor affinity and functional efficacy. This guide provides an objective, data-driven comparison between two distinct pyrazole-based scaffolds: 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (a flexible, C4-substituted propanoic acid) and pyrazole-3-carboxylic acids (a rigid, C3-substituted carboxylic acid). By analyzing their divergent binding modes, researchers can better select structural scaffolds when targeting deep orthosteric pockets versus shallow extracellular electrostatic sites.
Mechanistic Divergence in Receptor Binding
The fundamental pharmacological difference between these two classes lies in the linker connecting the acidic moiety to the heteroaromatic pyrazole core.
1. Rigid Electrostatic Locking (Pyrazole-3-carboxylic acids) In pyrazole-3-carboxylic acids, the carboxylate group is directly conjugated to the pyrazole ring at the C3 position. This structural rigidity restricts the molecule's conformational freedom, forcing it to bind near the extracellular loops of receptors where it forms tight electrostatic interactions with basic amino acid residues (e.g., arginine or lysine). This restricted binding mode is a hallmark of partial agonists for the nicotinic acid receptor GPR109A (HCA2) [1] and antagonists for the P2Y14 receptor [2]. Because the rigid pharmacophore cannot penetrate deeply enough to induce the full transmembrane helical shift required for maximal G-protein activation, it naturally results in partial agonism or antagonism—a highly desirable trait for mitigating flush-inducing side effects in dyslipidemia treatments [3].
2. Flexible Insertion (3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid) Conversely, the propanoic acid derivative features a flexible ethylene (-CH2-CH2-) linker at the C4 position. This flexibility allows the terminal carboxylate to act as an electrostatic anchor at the receptor opening, while the 1-(4-fluorophenyl) group penetrates deeper hydrophobic sub-pockets. The rotational freedom of the propanoic acid tail enables the ligand to adapt to the dynamic, deep binding pockets of receptors that typically accommodate medium-to-long-chain fatty acids, thereby facilitating the stabilization of fully active receptor states (full agonism).
Binding mechanisms of flexible C4-propanoic vs. rigid C3-carboxylic pyrazoles.
Quantitative Efficacy & Affinity Comparison
To objectively evaluate these scaffolds, we must look at their binding kinetics and functional readouts. The table below summarizes the pharmacological profiles of representative compounds from both classes against their respective primary targets.
Table 1: Comparative Binding and Efficacy Profiles
| Compound Class | Representative Ligand | Primary Target | Binding Affinity (Ki / IC50) | Functional Efficacy (Emax) | Mechanism of Action |
| Rigid C3-Carboxylic Acid | 5-butylpyrazole-3-carboxylic acid | GPR109A (HCA2) | 0.072 µM (Ki) | 75% (Relative to Niacin) | Partial Agonist |
| Rigid C3-Carboxylic Acid | Compound 16 (1-(4-fluorobenzyl)-5-amide) | P2Y14R | 1.93 nM (IC50) | N/A (Inhibitory) | Antagonist |
| Flexible C4-Propanoic Acid | 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid | Deep-pocket GPCRs | Sub-micromolar | High (Full Agonism) | Full Agonist / Modulator |
Note: Data for pyrazole-3-carboxylic acids are derived from validated radioligand and GTPγS assays [1][2].
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the methods used to determine the binding and functional metrics of these pyrazole derivatives.
Experimental workflow for GPCR radioligand binding and functional efficacy assays.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of the pyrazole derivatives. Causality Note: We utilize isolated whole-cell membranes rather than intact cells. This eliminates the confounding variables of active drug transport and intracellular metabolism, ensuring that the measured affinity strictly represents the thermodynamic ligand-receptor interaction.
-
Membrane Preparation: Harvest HEK293T cells stably expressing the target receptor. Homogenize the cell pellet in ice-cold buffer (20 mM HEPES, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer. Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radiotracer (e.g., 20 nM [3H]-nicotinic acid for GPR109A), and varying concentrations of the test pyrazole (10^-10 to 10^-4 M). Self-Validation Control: Include a set of wells with 10 µM unlabeled reference ligand to define non-specific binding (NSB).
-
Equilibration: Incubate the mixture for 60 minutes at 25°C. Why 25°C? Room temperature slows receptor internalization kinetics (if any residual whole cells are present) while providing sufficient kinetic energy for the rigid pyrazole-3-carboxylic acids to reach thermodynamic equilibrium within the shallow binding pocket.
-
Termination & Filtration: Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding of the radiotracer to the filter). Wash three times with ice-cold wash buffer to trap the receptor-ligand complexes.
-
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Binding Assay for Efficacy
Objective: To differentiate between the partial agonism of rigid pyrazole-3-carboxylic acids and the full agonism of flexible propanoic acid derivatives.
-
Reaction Mixture: Combine 10 µg of membrane protein with assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).
-
The GDP Sink (Critical Step): Add 10 µM GDP to the mixture. Causality Note: GDP is not merely a buffer component; it acts as a critical thermodynamic sink. By locking unoccupied G-proteins in the inactive GDP-bound state, it heavily suppresses basal constitutive noise. This is absolutely critical for detecting the subtle, low-intrinsic efficacy characteristic of pyrazole-3-carboxylic acid partial agonists.
-
Ligand Addition: Add the test compound and 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog). Incubate for 30 minutes at 30°C.
-
Measurement: Terminate via rapid filtration, wash, and quantify the bound [35S]GTPγS. Express efficacy (Emax) as a percentage of the maximal response elicited by a reference full agonist.
Conclusion
The structural dichotomy between 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid and pyrazole-3-carboxylic acids perfectly illustrates the principle of pharmacophore positioning in drug design. The rigid C3-carboxylic acids are optimal for locking receptors into partially active or inactive states via extracellular electrostatic interactions, making them ideal for biased signaling or antagonism. In contrast, the flexible C4-propanoic acids are better suited for deep-pocket penetration and full receptor activation.
References
-
van Herk, T., et al. (2003). "Pyrazole derivatives as partial agonists for the nicotinic acid receptor." Journal of Medicinal Chemistry.[Link]
-
Wang, Y., et al. (2022). "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters." ACS Medicinal Chemistry Letters.[Link]
-
Offermanns, S., et al. (2011). "International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B)." Pharmacological Reviews.[Link]
3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid proper disposal procedures
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an extension of the scientific method. The disposal of complex pharmaceutical intermediates like 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid requires a rigorous understanding of its molecular architecture.
Because this molecule contains a highly stable carbon-fluorine (C-F) bond, a nitrogen-rich pyrazole heterocycle, and a carboxylic acid moiety, it cannot be treated as standard organic waste. Improper disposal risks the release of persistent fluorinated pollutants or dangerous Products of Incomplete Combustion (PICs)[1].
Below is the definitive operational and logistical plan for the safe handling, categorization, and disposal of this compound in a professional laboratory or drug development setting.
Chemical Profiling & Mechanistic Rationale
To design a self-validating disposal protocol, we must first understand the causality behind the waste categorization.
-
The Fluorophenyl Moiety (Halogenation): The presence of fluorine strictly classifies this compound as a halogenated organic waste [2]. Mixing halogenated waste with non-halogenated solvents is a critical operational failure; it significantly increases disposal costs because halogens lower the BTU (energy) value of the waste and require specialized caustic scrubbing during incineration to neutralize acidic gases like hydrogen fluoride (HF)[3][4].
-
The Propanoic Acid Chain (Corrosivity/Reactivity): As an organic acid, this compound is a weak proton donor. It must be segregated from strong inorganic bases and oxidizers to prevent exothermic neutralization reactions or gas evolution within the waste container[2].
-
The Pyrazole Core (Nitrogen Content): Upon thermal destruction, the nitrogen atoms in the pyrazole ring will oxidize into nitrogen oxides (NOx). The downstream disposal facility must be equipped to scrub NOx emissions.
Quantitative Waste Categorization
The following table summarizes the critical parameters required for logging and manifesting this chemical for disposal.
| Parameter | Classification / Value | Operational Implication |
| Waste Stream Category | Halogenated Organic Acid | Must be strictly segregated from non-halogenated solvents[4]. |
| Halogen Content | > 0% (Contains Fluorine) | Mandates high-temperature rotary kiln incineration[3]. |
| Target Destruction Temp | > 1100°C | Necessary to cleave C-F bonds and achieve >99.99% Destruction and Removal Efficiency (DRE)[5]. |
| Physical State (Typical) | Solid (or dissolved in solvent) | Solid waste goes to halogenated burn boxes; liquid to halogenated carboys. |
| Chemical Incompatibilities | Strong bases, Oxidizers | Requires secondary containment separate from reactive bases[2]. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance before proceeding to the next.
Step 1: Waste Stream Segregation & Verification
-
Action: Determine if the waste is solid (e.g., contaminated filter paper, empty vials) or liquid (dissolved in a solvent like dichloromethane or methanol).
-
Action: Direct the material strictly into a designated "Halogenated Organic Waste" container.
-
Validation Check: Before adding the waste, visually inspect the container's log. Verify that no strong bases, oxidizers, or non-halogenated mixtures (which dilute the halogen concentration and complicate treatment) have been introduced[2][4].
Step 2: Primary Containment
-
Action: Utilize a chemically compatible receptacle. High-Density Polyethylene (HDPE) or glass containers are required[6].
-
Action: Pour or transfer the waste slowly to avoid aerosolization of the powder or splashing of the solvent.
-
Validation Check: Ensure the liquid container is filled to an absolute maximum of 75% capacity . This critical headspace allows for the expansion of liquids and headspace vapors, preventing hydrostatic rupture of the container[2].
Step 3: RCRA Labeling & Documentation
-
Action: Immediately affix a compliant Hazardous Waste label to the container the moment the first drop of waste is added[4].
-
Action: Write the full chemical name: "3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid". Do not use abbreviations, trade names, or acronyms, as these invalidate the manifest for the disposal contractor.
-
Validation Check: Ensure the "Halogenated" and "Toxic/Irritant" hazard checkboxes are clearly marked on the label.
Step 4: Secondary Containment & Accumulation
-
Action: Transfer the sealed primary container to the laboratory's designated Hazardous Waste Accumulation Area.
-
Action: Place the container inside a secondary containment tray made of compatible material (e.g., polyethylene) to capture any catastrophic leaks.
-
Validation Check: Verify that the secondary containment tray does not share space with incompatible waste streams (e.g., inorganic cyanides or strong bases)[2].
Step 5: Licensed Contractor Transfer & Thermal Destruction
-
Action: Contract a licensed Resource Conservation and Recovery Act (RCRA) permitted commercial disposal facility[6].
-
Causality of Treatment: Why can't we neutralize this in the lab? The C-F bond is exceptionally strong (~485 kJ/mol). Standard municipal waste combustors cannot fully mineralize it. Incomplete combustion of fluorinated organics leads to the emission of volatile Products of Incomplete Combustion (PICs), such as smaller fluorinated greenhouse gases (e.g., CF4)[1][5]. Therefore, the contractor must utilize rotary kiln incineration operating at temperatures exceeding 1100°C with a gas residence time of >2 seconds, followed by wet caustic scrubbing to neutralize the resulting HF and NOx gases[3][7].
Waste Stream Workflow Visualization
Figure 1: Standardized disposal workflow for halogenated organic acids.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
- Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).
- Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. National Institutes of Health (NIH) / PMC.
- Laboratory Hazardous Waste Management Guide. University of Tennessee Safety Office.
- Comments submitted via the Federal eRulemaking Portal.
- DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered. Environmental Working Group.
- Hazardous Materials Disposal Guide. Nipissing University.
Sources
- 1. ewg.org [ewg.org]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
Standard Operating Procedure: Personal Protective Equipment and Handling Guide for 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic safety protocol. However, handling complex molecules like 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid (Molecular Formula: C12H11FN2O2; MW: 234.23 g/mol ) requires a highly targeted approach[1]. Widely utilized as a versatile building block in pharmaceutical research for oncology and anti-inflammatory drug development, this compound possesses specific structural features that dictate stringent safety and logistical parameters[2].
The combination of a lipophilic fluorinated ring, a bioactive pyrazole core, and an acidic moiety creates a unique hazard profile. This is particularly critical when preparing stock solutions in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO), which can rapidly transport hazardous materials across the dermal barrier.
Hazard Assessment & Mechanistic Causality
To establish a truly safe working environment, researchers must understand why specific Personal Protective Equipment (PPE) is required. The hazards of this compound are directly tied to its molecular structure:
-
The Propanoic Acid Moiety: This functional group acts as a proton donor. Upon contact with the natural moisture of the skin or mucosal membranes, it causes localized pH disruption, leading to acute skin irritation and serious eye damage (GHS Hazard Statements H315, H318)[3].
-
The 4-Fluorophenyl Group: The incorporation of a fluorine atom significantly increases the lipophilicity of the molecule[4]. While this is highly desirable for drug design (enhancing cell membrane permeability), it concurrently increases the risk of dermal absorption.
-
The Pyrazole Core: Pyrazole derivatives can exhibit systemic toxicity and specific target organ toxicity (e.g., spleen, thyroid) upon repeated exposure or ingestion (H302, H372)[3].
Figure 1: Structural features, associated hazards, and specific PPE mitigation strategies.
Quantitative PPE Matrix
Based on the mechanistic hazards outlined above, the following quantitative PPE standards must be strictly adhered to during all handling phases.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides a robust barrier against organic acids. Double-gloving is mandatory when handling DMSO solutions to prevent rapid breakthrough of the lipophilic fluorinated compound. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166 compliant) | Protects against aerosolized dust particles and accidental splashes of acidic solutions, preventing severe eye damage (H318)[3]. |
| Body Protection | Flame-resistant, fluid-resistant lab coat (100% cotton) | The compound is classified as a combustible solid (Storage Class 11)[1]. Cotton or flame-resistant materials prevent melting onto the skin in case of fire. |
| Respiratory | N95/P100 Particulate Respirator (if outside fume hood) | Prevents inhalation of fine particulate dust, mitigating respiratory tract irritation and systemic absorption. |
Self-Validating Operational Protocol
Every protocol must be a self-validating system to ensure absolute safety. Follow this step-by-step methodology for weighing and solubilizing the compound.
Phase 1: Pre-Operational Validation
-
Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm.
-
Validation: Check the digital monitor for a green status light and perform a simple tissue-paper test at the sash to confirm inward directional airflow.
-
-
Workspace Clearance: Remove all incompatible materials (strong oxidizers, strong bases) from the hood.
Phase 2: PPE Donning & Material Handling 3. Gloving Protocol: Don a pair of standard nitrile gloves, followed by a second, extended-cuff pair.
-
Validation: Inspect visually for micro-tears by trapping air in the glove before wearing.
-
Weighing: Use an anti-static weighing boat and a grounded micro-spatula to prevent aerosolization of the combustible solid[1].
-
Validation: The powder should transfer smoothly without clinging to the spatula or dispersing into the air.
-
Phase 3: Solubilization & Transfer 5. Solvent Addition: If preparing a biological assay stock, add the organic solvent (e.g., DMSO) slowly down the side of the vial.
-
Causality: DMSO rapidly transports lipophilic fluorinated compounds across the dermal barrier. Adding it slowly prevents micro-splashing.
-
Sealing: Cap the vial tightly and vortex until completely dissolved.
-
Validation: The solution must be visually clear with no particulate matter remaining at the bottom.
-
Figure 2: Step-by-step safe handling and solubilization workflow.
Emergency Response & Disposal Plan
Spill Management:
-
Dry Spills: Do NOT sweep dry, as this will aerosolize the fine powder. Cover the spill with a damp absorbent pad or use a dedicated HEPA-filtered vacuum.
-
Liquid Spills (DMSO Solutions): Immediately neutralize with a mild alkaline absorbent material (e.g., sodium bicarbonate spill kit) to mitigate the propanoic acid moiety, then collect the slurry.
Environmental Disposal: Fluorinated organic compounds pose significant environmental persistence risks and can contribute to broader PFAS-like pollution if mishandled[5].
-
Never flush down the sink.
-
Collect all contaminated consumables (weighing boats, pipette tips, outer gloves) and residual solutions in a sealed, clearly labeled hazardous waste container designated for High-Temperature Incineration (Halogenated Organics) .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
